6-Bromo-5-methylquinoxaline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-5-methylquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSAUSUYJVUOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=CN=C12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-5-methylquinoxaline: A Comprehensive Guide to Synthesis, Reactivity, and Applications in Cross-Coupling
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes that require highly specific, functionalized heterocyclic building blocks. 6-Bromo-5-methylquinoxaline (CAS: 2386229-26-9) has emerged as a critical intermediate in both medicinal chemistry (e.g., kinase inhibitors, anti-infective agents) and materials science (e.g., donor-acceptor-donor triads for organic electronics).
Unlike standard bromoquinoxalines, the presence of the 5-methyl group introduces unique steric and electronic parameters that directly influence the reactivity of the adjacent 6-bromo position. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, synthetic pathways, and optimized downstream functionalization protocols, ensuring that your laboratory workflows are both reproducible and self-validating.
Physicochemical Profiling
Understanding the baseline properties of 6-Bromo-5-methylquinoxaline is the first step in predicting its behavior in complex reaction matrices[1]. The pyrazine ring imparts weak basicity, while the bromo-substituent provides a robust handle for transition-metal-catalyzed cross-coupling.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification / Value |
| CAS Number | 2386229-26-9 |
| Molecular Formula | C9H7BrN2 |
| Molecular Weight | 223.07 g/mol |
| Physical Form | Solid |
| Purity Standard | ≥ 95% (typically verified via HPLC/LC-MS) |
| SMILES | CC1=C(Br)C=CC2=NC=CN=C12 |
| InChI Key | MMSAUSUYJVUOJD-UHFFFAOYSA-N |
Synthetic Pathways and Mechanistic Logic
The most robust and scalable method for synthesizing quinoxaline derivatives relies on the double condensation of o-phenylenediamines with 1,2-dicarbonyl compounds[2]. For 6-Bromo-5-methylquinoxaline, the precursors are 3-bromo-4-methylbenzene-1,2-diamine and glyoxal.
Causality in Reaction Design: The reaction is thermodynamically driven by the formation of the highly stable, aromatic pyrazine ring. We utilize a protic solvent (ethanol) combined with a catalytic amount of acetic acid. The acid protonates the carbonyl oxygen of glyoxal, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy, thereby accelerating the initial nucleophilic attack by the diamine. Ethanol is chosen because it solubilizes the organic precursors while allowing the system to be heated to reflux, driving off water to push the equilibrium toward the dehydrated cyclic product[3].
Fig 1: Condensation pathway for 6-Bromo-5-methylquinoxaline synthesis via a di-imine intermediate.
Protocol 1: Self-Validating Synthesis of 6-Bromo-5-methylquinoxaline
Step-by-Step Methodology:
-
Preparation: Charge a 250 mL round-bottom flask with 3-bromo-4-methylbenzene-1,2-diamine (10.0 mmol) and absolute ethanol (50 mL). Stir until fully dissolved.
-
Activation: Add 3 drops of glacial acetic acid to act as a catalyst.
-
Addition: Slowly add a 40% aqueous solution of glyoxal (12.0 mmol, 1.2 eq) dropwise over 10 minutes to prevent uncontrolled exothermic spikes.
-
Reflux: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.
-
Self-Validation Check (In-Process): Remove a 50 µL aliquot, dilute in methanol, and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS. The reaction is complete when the diamine spot disappears and LC-MS shows a distinct 1:1 isotopic doublet at m/z 224/226 [M+H]+, confirming the presence of the mono-brominated product.
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure, extract with dichloromethane (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and evaporate to yield the crude solid. Purify via recrystallization from hot ethanol.
Downstream Functionalization: The Power of the 6-Bromo Position
The 6-bromo position is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal candidate for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions[4].
Overcoming Steric Hindrance (The 5-Methyl Penalty): The adjacent 5-methyl group exerts a significant steric penalty, which can inhibit the transmetalation step of the catalytic cycle. To overcome this, we must select bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos . Why? The steric bulk of the dicyclohexyl and triisopropylphenyl groups on XPhos forces the palladium center into a highly reactive, low-coordinate state (L-Pd(0)). This accelerates both the oxidative addition into the strong C-Br bond and the subsequent reductive elimination, preventing catalyst deactivation and suppressing unwanted debromination side-reactions.
Fig 2: Palladium-catalyzed cross-coupling workflows for functionalizing the sterically hindered core.
Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling
Step-by-Step Methodology:
-
Reagent Loading: In an oven-dried Schlenk tube, combine 6-Bromo-5-methylquinoxaline (1.0 mmol), arylboronic acid (1.5 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and K2CO3 (3.0 mmol).
-
Atmosphere Exchange: Evacuate and backfill the tube with Argon three times to ensure a strictly oxygen-free environment (preventing homocoupling of the boronic acid).
-
Solvent Addition: Add a degassed biphasic solvent mixture of Toluene/Water (4:1 v/v, 5 mL). Causality: Toluene solubilizes the organic substrates, while water dissolves the K2CO3. This biphasic system ensures a controlled release of carbonate ions to the organic interface, preventing the rapid protodeboronation of the boronic acid[4].
-
Heating: Seal the tube and heat at 90 °C for 12 hours.
-
Self-Validation Check (Quantitative): Cool the reaction. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Extract a 100 µL aliquot of the organic layer, evaporate, and dissolve in CDCl3 for crude 1H-NMR analysis. Compare the integration of the internal standard's methoxy peak (δ 3.77) against the product's newly formed aryl protons to calculate the exact NMR yield prior to chromatographic loss.
-
Purification: Filter through a pad of Celite, concentrate, and purify via silica gel flash chromatography.
Troubleshooting & Optimization Matrix
When working with 6-Bromo-5-methylquinoxaline, deviations in yield are usually tied to catalytic bottlenecks. Use the following matrix to diagnose and correct experimental failures based on mechanistic principles.
Table 2: Cross-Coupling Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| High levels of debrominated starting material | Slow transmetalation allowing competitive β-hydride elimination or protonation of the Pd-aryl intermediate. | Switch to a more electron-rich, bulky ligand (e.g., SPhos or RuPhos). Ensure solvents are strictly anhydrous if not running a biphasic Suzuki. |
| Incomplete conversion (Starting material remains) | Catalyst deactivation (Pd black precipitation) due to oxygen ingress or poor ligand-to-metal ratio. | Increase ligand loading to 4:1 relative to Pd. Verify Argon line integrity. Consider microwave irradiation (120 °C for 20 min) to overcome activation barriers[3]. |
| Boronic acid homocoupling (Suzuki) | Excess oxygen in the system acting as an oxidant for the Pd(II) intermediate. | Sparging solvents with Argon for 30 minutes prior to use. Add boronic acid in two batches. |
References
-
Science of Synthesis: Knowledge Updates 2012/3 (Quinoxalines). Thieme Connect.[Link]
-
Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Taylor & Francis.[Link]
Sources
Authored by: A Senior Application Scientist
An In-depth Technical Guide to 6-Bromo-5-methylquinoxaline for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-5-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific research on this particular derivative is limited in publicly available literature, this document serves as a foundational resource by leveraging established knowledge of the quinoxaline scaffold. We will explore its physicochemical properties, propose a viable synthetic route, and discuss its potential applications, particularly in oncology, based on the well-documented biological activities of related quinoxaline derivatives. This guide includes hypothetical experimental protocols, expected analytical data, and a discussion of the underlying mechanisms of action to provide researchers with a solid starting point for their investigations.
Introduction
Quinoxaline, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of a bromine atom and a methyl group, as in 6-Bromo-5-methylquinoxaline, offers unique opportunities for both modulating biological activity and for further synthetic elaboration. The bromine atom, in particular, can serve as a handle for cross-coupling reactions, allowing for the construction of more complex molecules.[5] This guide aims to provide a detailed technical framework for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of 6-Bromo-5-methylquinoxaline.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-5-methylquinoxaline is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 2386229-26-9 | Sigma-Aldrich |
| Molecular Formula | C₉H₇BrN₂ | Sigma-Aldrich |
| Molecular Weight | 223.07 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥95% | Sigma-Aldrich |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | Sigma-Aldrich |
| InChI Key | MMSAUSUYJVUOJD-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical synthetic approach would involve a two-step process: the synthesis of the quinoxaline core followed by bromination.
Caption: Simplified EGFR signaling pathway and the hypothetical point of inhibition by a quinoxaline derivative.
Antimicrobial Activity
Quinoxaline derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. [2][4]Their antimicrobial mechanism is thought to involve the inhibition of essential microbial enzymes and the disruption of microbial DNA synthesis. [2]
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the synthesis and characterization of 6-Bromo-5-methylquinoxaline. These should be adapted and optimized by the researcher.
Synthesis of 5-methylquinoxaline
-
To a solution of 3-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (50 mL), add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methylquinoxaline.
Synthesis of 6-Bromo-5-methylquinoxaline
-
Dissolve 5-methylquinoxaline (1.44 g, 10 mmol) in a suitable solvent such as acetic acid or dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-Bromo-5-methylquinoxaline.
Analytical Characterization
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. [7]* IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or an ATR accessory.
-
Mass Spectrometry: Analyze the compound using an ESI or EI mass spectrometer to confirm the molecular weight.
Safety and Handling
Based on the safety data for similar compounds, 6-Bromo-5-methylquinoxaline should be handled with care. The following GHS hazard statements are associated with it:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
6-Bromo-5-methylquinoxaline is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data is currently scarce, this guide provides a solid theoretical and practical foundation for researchers. The proposed synthetic route is based on well-established chemical principles, and the discussion of its potential biological activities is grounded in the extensive literature on the quinoxaline scaffold. Further research into the synthesis, characterization, and biological evaluation of 6-Bromo-5-methylquinoxaline and its derivatives is highly encouraged and could lead to the discovery of novel therapeutic agents.
References
- Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- MDPI. (2023).
- BenchChem. (2025). Quinoxaline Derivatives: A Comprehensive Technical Guide to Their Biological Activities.
- ResearchGate. (2023).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiprolifer
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
- Abida, et al. (2026).
- El-Gendy, M. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19694-19713.
- Abdel-Gawad, H., et al. (2020). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 10(49), 29331-29346.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Rel
- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
- ACS Publications. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Exploring Fine Chemical Applications of Bromin
- Frontiers. (n.d.).
- RSC Publishing. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021).
- G. Naresh Kumar, et al. (2015).
- BenchChem. (2025). Spectroscopic and Analytical Characterization of N-Methylated Quinoxaline Diamines: A Technical Guide.
- Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
6-Bromo-5-methylquinoxaline structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-5-methylquinoxaline
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, driving extensive research in medicinal chemistry and drug development.[1][2][3] The precise structural characterization of novel quinoxaline derivatives is paramount for establishing definitive structure-activity relationships (SAR) and ensuring the validity of biological findings. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 6-Bromo-5-methylquinoxaline. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating workflow that ensures unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for the characterization of complex heterocyclic compounds.
Introduction: The Significance of the Quinoxaline Core
Quinoxalines, or benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural class is of profound interest due to its wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties.[2][3] The introduction of specific substituents, such as a bromine atom and a methyl group in the case of 6-Bromo-5-methylquinoxaline, can significantly modulate a molecule's physicochemical properties and biological targets. Therefore, an irrefutable and detailed understanding of the molecule's constitution—the precise location of each substituent and the connectivity of all atoms—is the foundational prerequisite for any subsequent research and development effort.
The elucidation process is a systematic investigation, where each analytical technique provides a unique piece of the structural puzzle. The convergence of orthogonal data streams is what lends trustworthiness and scientific integrity to the final structural assignment.
The Elucidation Workflow: A Multi-Technique Approach
The definitive confirmation of a chemical structure is not achieved by a single experiment but by the logical synthesis of data from multiple analytical techniques. The workflow for 6-Bromo-5-methylquinoxaline is designed to first establish the molecular formula and identify key functional groups, followed by a detailed mapping of the atomic connectivity.
Figure 1: A logical workflow for the structural elucidation of 6-Bromo-5-methylquinoxaline.
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio.[4] This provides a definitive signature in the mass spectrum, immediately confirming the presence of a single bromine atom.
Experimental Protocol (EI-MS):
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Presentation & Interpretation: The molecular formula of 6-Bromo-5-methylquinoxaline is C₉H₇BrN₂. The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion.
| Ion | Calculated m/z | Expected Relative Intensity | Interpretation |
| [M]⁺ (with ⁷⁹Br) | ~221.98 | 100% | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ (with ⁸¹Br) | ~223.98 | ~98% | Molecular ion containing the ⁸¹Br isotope, confirming one bromine atom. |
| [M-Br]⁺ | ~143.06 | Variable | Fragment ion resulting from the loss of the bromine radical. |
| [M-HCN]⁺ | ~194.97 | Variable | Common fragmentation pathway for nitrogen-containing heterocyclic compounds. |
Table 1: Predicted Mass Spectrometry Data for 6-Bromo-5-methylquinoxaline.
This distinctive M/M+2 pattern is a self-validating feature for the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2] For 6-Bromo-5-methylquinoxaline, IR confirms the presence of the aromatic system and the specific C=N bonds of the pyrazine ring, while verifying the absence of other functional groups (e.g., -OH, C=O).
Experimental Protocol (FT-IR ATR):
-
Background Scan: An initial scan is run with the empty attenuated total reflectance (ATR) crystal to capture the background spectrum (e.g., atmospheric CO₂ and H₂O), which is then automatically subtracted from the sample spectrum.[2]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.
-
Spectrum Acquisition: The IR spectrum is acquired by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands.
Data Presentation & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic rings.[5][6] |
| ~1620 | C=N Stretch | Characteristic of the pyrazine ring.[5] |
| 1600-1450 | Aromatic C=C Stretch | Confirms the benzene and pyrazine ring backbone.[5][6] |
| 1300-1000 | Aromatic C-H In-Plane Bend | Further evidence of the aromatic system.[5] |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Provides information on the substitution pattern. |
Table 2: Characteristic Infrared Absorption Bands for 6-Bromo-5-methylquinoxaline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the proton and carbon environments and, most critically, their connectivity. This multi-pronged approach creates a self-validating system where every proton and carbon can be unambiguously assigned.
Experimental Protocol:
-
Sample Preparation: Weigh 5-10 mg of the purified 6-Bromo-5-methylquinoxaline for ¹H NMR (25-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved and homogeneous.
-
Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: A series of 1D and 2D NMR experiments are run.
-
¹H NMR: Provides information on the chemical environment, number, and coupling of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.
-
-
Data Processing: The acquired data (Free Induction Decay - FID) is processed using a Fourier Transform (FT), followed by phase and baseline correction to yield the final spectrum.[1]
Data Presentation & Interpretation:
¹H and ¹³C NMR Data:
| Position | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from Proton at Position) |
| 2 | ~8.8 (s, 1H) | ~145 | C-3, C-8a |
| 3 | ~8.8 (s, 1H) | ~145 | C-2, C-4a |
| 5-CH₃ | ~2.8 (s, 3H) | ~20 | C-5, C-6, C-4a |
| 7 | ~7.8 (d, J=8.5, 1H) | ~130 | C-5, C-8a |
| 8 | ~8.0 (d, J=8.5, 1H) | ~128 | C-6, C-4a |
| 4a | - | ~140 | - |
| 5 | - | ~135 | - |
| 6 | - | ~120 | - |
| 8a | - | ~141 | - |
Table 3: Predicted ¹H, ¹³C, and key HMBC NMR data for 6-Bromo-5-methylquinoxaline. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
Analysis Narrative:
-
¹H NMR Spectrum: The spectrum will show five distinct signals. Two singlets far downfield (~8.8 ppm) are characteristic of the deshielded protons on the pyrazine ring (H-2 and H-3).[1] In the aromatic region, two doublets (~7.8 and ~8.0 ppm) with a typical ortho-coupling constant (J ≈ 8.5 Hz) indicate two adjacent protons on the benzene ring (H-7 and H-8). A singlet further upfield (~2.8 ppm) integrating to three protons is definitively the methyl group.
-
¹³C NMR Spectrum: Nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.
-
COSY Spectrum: A clear cross-peak between the two aromatic doublets (~7.8 and ~8.0 ppm) will confirm the H-7/H-8 spin system.
-
HSQC Spectrum: This experiment directly links the proton signals to their attached carbons, for instance, confirming that the singlet at ~2.8 ppm is attached to the carbon at ~20 ppm.
-
HMBC Spectrum (The Key to Connectivity): This is where the structure is unequivocally assembled.
-
The methyl protons (~2.8 ppm) will show a correlation to the carbon they are attached to (via HSQC) and, crucially, to the adjacent aromatic carbons C-5 and C-6 , and to C-4a . This places the methyl group at position 5.
-
The proton at H-7 will show correlations to C-5 and the bridgehead carbon C-8a .
-
The proton at H-8 will show correlations to C-6 and the bridgehead carbon C-4a . The correlation to C-6, which is also correlated to the methyl group, confirms the relative positions of all substituents on the benzene ring.
-
The pyrazine proton H-2 will show a correlation to the bridgehead carbon C-8a , locking the two rings together in the correct orientation.
-
Figure 2: Key HMBC correlations for 6-Bromo-5-methylquinoxaline.
Single Crystal X-Ray Crystallography: Ultimate Proof
Experimental Protocol Workflow:
Figure 3: General workflow for single-crystal X-ray crystallography.[9]
The successful generation of a crystal structure would provide precise bond lengths, bond angles, and intermolecular packing information, leaving no ambiguity about the molecular constitution.
Conclusion: A Synthesis of Evidence
References
- BenchChem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
- BenchChem. (n.d.). Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols.
- Mary, Y. S., & Balachandran, V. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry.
- Prabavathi, N., & Nilufer, A. (2016). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline.
- Abdel-Wahab, B. F., et al. (2022).
- Shaabani, A., et al. (2008).
- Patel, H. M., et al. (2014).
- Mihai, C. T., et al. (2025).
- Rüedi, G., & Hansen, H. J. (2003). Mass spectra of halogenostyrylbenzoxazoles.
- Mary, Y. S., & Balachandran, V. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal.
- Ali, O. M., et al. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC.
- Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
- Gomaa, M. A. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Zhang, J., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline.
- Vul'fson, N. S., et al. (1970). Mass spectrometry of halogen-containing organic compounds.
- Sigma-Aldrich. (n.d.). 6-BROMO-5-METHYLQUINOXALINE.
- Sigma-Aldrich. (n.d.). 6-Bromo-5-methylquinoxaline.
- Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
- BenchChem. (n.d.). X-ray crystallography of 6-Bromo-3-methoxy-2-methylbenzoic acid derivatives.
- Stilinović, V. (2012). Chemical Crystallography before X-ray Diffraction. PMF.
- Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.pmf.hr [chem.pmf.hr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to 6-Bromo-5-methylquinoxaline: Synthesis, Reactivity, and Applications for the Modern Researcher
The quinoxaline motif, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in medicinal chemistry. Its unique electronic properties and rigid bicyclic structure make it an ideal scaffold for interacting with a wide array of biological targets. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, leading to their integration into numerous drug discovery programs.[1][2]
This guide focuses on 6-Bromo-5-methylquinoxaline , a key substituted quinoxaline that serves as a versatile building block for the synthesis of more complex, biologically active molecules. The strategic placement of the methyl group and the reactive bromine handle allows for precise and diverse chemical modifications. For researchers and drug development professionals, understanding the core chemical properties, synthetic accessibility, and reactive potential of this compound is paramount to unlocking its full potential in creating novel therapeutic agents and functional materials. This document provides a senior application scientist's perspective on the essential technical details required to effectively utilize 6-Bromo-5-methylquinoxaline in a research setting.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of any successful experimental design. 6-Bromo-5-methylquinoxaline is typically supplied as a solid, and its key identifiers and properties are summarized below for quick reference.[3] Proper storage, sealed in a dry, dark place at room temperature, is crucial to maintain its integrity.[3]
| Property | Value | Source(s) |
| CAS Number | 2386229-26-9 | [3] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| InChI | 1S/C9H7BrN2/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-5H,1H3 | [3] |
| InChI Key | MMSAUSUYJVUOJD-UHFFFAOYSA-N | [3] |
| Storage | Keep in dark place, sealed in dry, room temperature | [3] |
Synthesis of 6-Bromo-5-methylquinoxaline: A Proposed Protocol
The causality for this choice rests on the high efficiency and regiochemical control of the condensation reaction, which reliably forms the pyrazine ring.
Caption: Proposed synthetic workflow for 6-Bromo-5-methylquinoxaline.
Detailed Step-by-Step Experimental Protocol
This protocol is a self-validating system; progress can be monitored via Thin-Layer Chromatography (TLC), and the final product's identity should be confirmed by NMR and Mass Spectrometry.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 4-bromo-3-methyl-benzene-1,2-diamine in a suitable solvent mixture, such as ethanol and water (e.g., 3:1 ratio).
-
Reagent Addition: While stirring, add 1.1 equivalents of glyoxal (typically supplied as a 40% aqueous solution) to the flask. The slight excess of glyoxal ensures the complete consumption of the diamine precursor.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual glyoxal and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.
-
Drying: Dry the purified product under vacuum to yield 6-Bromo-5-methylquinoxaline as a solid.
Chemical Reactivity and Derivatization Potential
The true utility of 6-Bromo-5-methylquinoxaline for a medicinal chemist lies in its potential for derivatization. The bromine atom at the C6 position is a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents, enabling the exploration of the chemical space around the quinoxaline core.
The electron-deficient nature of the pyrazine ring can also influence the reactivity of the benzene portion, but the C-Br bond is the most common site for modification.
Caption: Key derivatization pathways for 6-Bromo-5-methylquinoxaline.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a robust and widely used method for forming C-C bonds. This protocol provides a framework for coupling an arylboronic acid to the 6-position of the quinoxaline core.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 6-Bromo-5-methylquinoxaline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of toluene and ethanol.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously overnight (12-18 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Applications in Research and Drug Development
The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing significant potential as anticancer agents.[2][4] Compounds bearing the quinoxaline core have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology.[5]
While specific biological data for 6-Bromo-5-methylquinoxaline itself is limited, its value is primarily as an intermediate. By using the synthetic handles described above, researchers can generate libraries of novel compounds for high-throughput screening. For example:
-
Anticancer Agents: Coupling various aryl and heteroaryl groups via Suzuki reactions can lead to potent kinase inhibitors.[5]
-
Antimicrobial Agents: The introduction of amine functionalities through Buchwald-Hartwig amination can yield compounds with potential antibacterial or antifungal activity.[4]
-
CNS-Active Agents: The rigid quinoxaline scaffold can be tailored to fit into the binding pockets of receptors and enzymes in the central nervous system.
The synthesis of diverse libraries from 6-Bromo-5-methylquinoxaline allows for the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug development.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 6-Bromo-5-methylquinoxaline. Based on available safety data sheets for this and structurally related compounds, the following hazards are identified.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place.[3]
-
Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[6]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.[7]
-
Ingestion: If swallowed, rinse mouth with water and consult a physician.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Conclusion
6-Bromo-5-methylquinoxaline stands out as a highly valuable and versatile building block for chemical synthesis. Its well-defined structure, coupled with the synthetically tractable bromine handle, provides researchers with a reliable platform for creating diverse molecular architectures. The established reactivity patterns, particularly in palladium-catalyzed cross-coupling, empower medicinal chemists and materials scientists to systematically design and synthesize novel compounds with tailored properties. By leveraging the foundational knowledge of its synthesis, reactivity, and safe handling as detailed in this guide, the scientific community can continue to exploit the potential of the quinoxaline scaffold in the ongoing quest for new medicines and advanced materials.
References
-
M&U International. (n.d.). 5-METHYLQUINOXALINE Material Safety Data Sheet. Retrieved from [Link]
-
Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
-
Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19655-19672. Retrieved from [Link]
-
Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 633. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
-
da Silva, G. G., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Bromo-5-methylquinoxaline | 2386229-26-9 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mu-intel.com [mu-intel.com]
The Electronic and Steric Paradigms of Methylated Quinoxalines in Medicinal Chemistry
Executive Summary
The quinoxaline scaffold—a bicyclic heterocycle comprising a benzene ring fused to a pyrazine ring—is a privileged structure in drug discovery and organic synthesis. While the parent quinoxaline molecule provides a versatile foundation, the introduction of a seemingly simple methyl group profoundly alters the molecule's physicochemical landscape. This whitepaper provides an in-depth technical analysis of the electronic (inductive and hyperconjugative) and steric (conformational shielding) effects imparted by methyl substitution on quinoxaline. By examining these perturbations, we elucidate the causality behind the enhanced pharmacological profiles of methylquinoxalines in targeted therapies, including kinase inhibition, antitubercular activity, and histamine receptor modulation.
Mechanistic Foundations: Electronic and Steric Perturbations
Electronic Effects: Inductive (+I) and Hyperconjugative Modulation
The parent quinoxaline is a relatively weak base, characterized by a pKa of approximately 0.56 (1)[1]. The addition of a methyl group at the C-2 or C-3 position introduces a localized electron-donating effect via induction (+I) and hyperconjugation.
-
Basicity and Nucleophilicity: This electron enrichment pushes electron density into the pyrazine ring, stabilizing the protonated state of the adjacent nitrogen atoms and thereby increasing the local pKa. Furthermore, while unsubstituted quinoxalines are generally deactivated toward electrophilic substitution, methyl substitution alters the nucleophilic reactivity of the ring system, particularly at positions alpha to N-oxide moieties in quinoxaline 1,4-dioxides[1].
-
QSAR Implications: Quantitative Structure-Activity Relationship (QSAR) studies on 2-(4-methylpiperazin-1-yl)quinoxalines acting as human histamine H4 receptor ligands reveal that electronic parameters—specifically polarizability and topological charges—are dominant factors in driving receptor binding affinity (2)[2].
Steric Effects: Conformational Restriction and Bioisosterism
Sterically, a methyl group introduces localized bulk (Molecular Refractivity, MR ≈ 5.65) that dictates the conformational orientation of the molecule within biological target pockets.
-
Kinase Hinge Region Binding: In the rational design of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the 3-methylquinoxalin-2(1H)-one moiety is deployed as a highly effective bioisostere for the pyridine or indole rings found in FDA-approved drugs like Sorafenib and Sunitinib (3)[3]. The methyl group sterically occupies the adenine region in the ATP-binding pocket, optimizing the spatial fit while the quinoxaline core maintains critical hydrogen bond acceptor functions[3].
-
Antitubercular Conformations: For 3-methylquinoxaline-1,4-dioxide derivatives, the steric bulk of the methyl group at the C3 position restricts the rotational freedom of adjacent substituents (e.g., 3-aryl-1-oxo-2-propenyl groups). This conformational locking is critical for the molecule's ability to penetrate Mycobacterium tuberculosis and alter mitochondrial respiration in host cells (4)[4].
Logical mapping of methyl group effects on quinoxaline pharmacology.
Quantitative Data Summaries
To illustrate the structure-activity relationship (SAR) driven by the methyl group, the following tables summarize key physicochemical parameters and in vitro efficacy data.
Table 1: Physicochemical and Electronic Parameters
| Compound Scaffold | pKa | Electronic Effect | Steric Bulk (MR) | Primary Pharmacological Utility |
| Quinoxaline (Parent) | ~0.56 | Neutral | Low | Baseline scaffold |
| 2-Methylquinoxaline | >0.56 | +I, Hyperconjugation | Moderate (5.65) | Intermediate for dyes & pharmaceuticals |
| 3-Methylquinoxalin-2(1H)-one | Variable | Strong +I on N-4 | Moderate | VEGFR-2 Kinase Inhibitors |
| 3-Methylquinoxaline-1,4-dioxide | Variable | N-oxide stabilization | High (Locked) | Antitubercular Agents |
Table 2: Comparative VEGFR-2 Inhibitory Activity[3]
| Compound / Derivative | Bioisosteric Hinge Binder | IC50 (nM) against VEGFR-2 | Apoptotic Potential (Bax/Bcl-2 ratio) |
| Sorafenib (Control) | Pyridine | 3.12 | Standard |
| Compound 15b | 3-methylquinoxalin-2(1H)-one | ~5.80 | Elevated |
| Compound 17b | 3-methylquinoxalin-2(1H)-one | 2.70 | >10-fold improvement |
Experimental Workflows & Self-Validating Protocols
The synthesis and biological evaluation of methylquinoxaline derivatives require stringent, self-validating protocols to ensure reproducibility and target specificity.
Protocol: Green Synthesis of 2-Methylquinoxaline Derivatives
Traditional syntheses often require excess reagents. This protocol utilizes an atom-efficient, Iridium-catalyzed transfer hydrogenation using glycerol as a sustainable C3 source (5)[5].
Causality of Reagents: 2,2,2-trifluoroethanol (TFE) is selected as the solvent because its specific pKa (12.4) optimally facilitates the hydrogen transfer process required for the borrowing-hydrogen mechanism without degrading the Ir-catalyst[5].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, combine 1.0 mmol of 1,2-phenylenediamine, 1.5 mmol of glycerol, and 2.0 mol% of the Iridium N-Heterocyclic Carbene (NHC) catalyst in a sealed reaction tube.
-
Solvent Addition: Add 2.0 mL of 2,2,2-trifluoroethanol to the mixture.
-
Catalysis: Stir the mixture at 120°C for 40-60 hours. The Ir-catalyst facilitates the dehydrogenation of glycerol to dihydroxyacetone, followed by condensation with the diamine.
-
Isolation: Cool the mixture to room temperature, filter through a short silica gel pad (eluting with ethyl acetate), and concentrate under reduced pressure.
-
Self-Validation & QC:
-
Mass Balance: Quantify unreacted 1,2-phenylenediamine via GC-FID using dodecane as an internal standard to ensure the conversion rate matches the isolated yield.
-
Structural Confirmation: Confirm the regioselective placement of the methyl group at C-2 via 1H NMR (singlet at ~2.7 ppm).
-
Protocol: in vitro VEGFR-2 Kinase Inhibition Assay
To validate the bioisosteric efficacy of the 3-methylquinoxaline derivatives, an enzymatic assay measuring the phosphorylation of a synthetic substrate is employed.
Causality of Design: The assay utilizes ATP at a concentration near its Michaelis constant ( Km ) for VEGFR-2. Because the 3-methylquinoxaline scaffold is designed to competitively bind the ATP hinge region, operating at Km ensures that the measured IC50 accurately reflects the compound's binding affinity[3].
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant human VEGFR-2 kinase domain in a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1 mM EGTA, and 0.01% Brij-35.
-
Compound Incubation: Dispense 3-methylquinoxaline derivatives (e.g., Compound 17b) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.
-
Self-Validation Controls:
-
Positive Control: Sorafenib (expected IC50 ~ 3.1 nM) to validate enzyme activity and assay sensitivity.
-
Negative Control: 1% DMSO vehicle to establish the maximum luminescence baseline.
-
-
Reaction Initiation: Add 10 µM ATP and 0.2 mg/mL poly(Glu,Tyr) substrate. Incubate at room temperature for 60 minutes.
-
Detection: Add Kinase-Glo® Luminescent reagent to measure residual ATP. Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Experimental workflow for synthesizing and evaluating methylquinoxaline derivatives.
References
- "3-methylquinoxaline-1,4-dioxide: A lead antitubercular agent which alters mitochondrial respiration in r
- "Full article: A QSAR study on 2-(4-methylpiperazin-1-yl)quinoxalines as human histamine H4 receptor ligands", Taylor & Francis,
- "Product Class 15: Quinoxalines", Thieme,
- "New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, tox", RSC Publishing,
- "Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities", ResearchG
- "Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand", ResearchG
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. E-2-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]-3-methylquinoxaline-1,4-dioxide: A lead antitubercular agent which alters mitochondrial respiration in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Therapeutic Horizons of Quinoxaline Derivatives: A Technical Whitepaper on Oncology and Antimicrobial Applications
Executive Summary
The quinoxaline scaffold (benzopyrazine) has established itself as a privileged structure in modern medicinal chemistry. Characterized by its unique electronic properties and structural planarity, this nitrogen-containing heterocycle serves as a versatile pharmacophore capable of engaging multiple biological targets[1]. This technical whitepaper synthesizes recent advancements in the therapeutic application of quinoxaline derivatives, focusing on their mechanisms of action in oncology and their emerging role in combating antimicrobial resistance (AMR). Designed for drug development professionals and application scientists, this guide provides actionable insights into structure-activity relationships (SAR) and outlines self-validating experimental protocols for preclinical evaluation.
The Quinoxaline Scaffold: Structural Rationale
Quinoxaline is formed by the fusion of benzene and pyrazine rings[1]. From a rational drug design perspective, the true power of the quinoxaline nucleus lies in its substitutability. The nitrogen atoms in the pyrazine ring act as potent hydrogen bond acceptors, making the scaffold highly effective at anchoring into the ATP-binding pockets of various kinases[2]. Furthermore, the planar nature of the aromatic system facilitates DNA intercalation, a critical feature for topoisomerase inhibition[3].
By strategically modifying the core—such as introducing electron-withdrawing groups at the 6- or 7-positions or hybridizing with indolo or triazole moieties—researchers can fine-tune the molecule's lipophilicity, target selectivity, and pharmacokinetic profile[3][4].
Mechanisms of Action in Oncology
Quinoxaline derivatives have demonstrated profound efficacy against a wide spectrum of malignancies, operating primarily through dual-action mechanisms that induce cell cycle arrest and apoptosis[5].
Kinase and Topoisomerase Inhibition
Quinoxalines are highly selective ATP-competitive inhibitors of receptor tyrosine kinases, including VEGFR-2, EGFR, and PDGFR, which are critical for tumor angiogenesis and proliferation[2]. Simultaneously, specific derivatives (such as XK469) act as potent Topoisomerase IIβ inhibitors, stabilizing the cleavable complex and inducing double-strand DNA breaks[3].
Modulation of Apoptotic Pathways
The downstream effect of this kinase and topoisomerase inhibition is the induction of apoptosis. Quinoxaline derivatives trigger the intrinsic mitochondrial pathway by modulating the BAX/Bcl-2 axis. This leads to mitochondrial membrane depolarization, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3/7[4][5].
Apoptotic signaling cascade modulated by quinoxaline derivatives in oncology models.
Combatting Antimicrobial Resistance (AMR) & Hypoxia
Beyond oncology, the quinoxaline scaffold is a critical weapon against Antimicrobial Resistance (AMR)[6]. The overuse of traditional antibiotics has necessitated the development of novel agents that bacteria have not yet adapted to. Quinoxaline derivatives exhibit broad-spectrum antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting critical efflux pumps in resistant strains of E. coli and S. aureus[6].
A highly specialized subset of these compounds are the Quinoxaline 1,4-di-N-oxides (QdNOs) . Drugs like Tirapazamine (TPZ) leverage the di-N-oxide moieties to act as bioreductive prodrugs. In the hypoxic environments characteristic of solid tumors or deep-seated bacterial biofilms, QdNOs undergo single-electron reduction to form highly reactive, cytotoxic hydroxyl radicals, thereby providing selective toxicity that spares normoxic healthy tissue[3].
Quantitative Structure-Activity Relationship (SAR) Data
The therapeutic potency of quinoxaline derivatives is heavily dependent on specific structural substitutions. Table 1 summarizes the in vitro cytotoxic profiles (IC₅₀ values) of recently synthesized lead compounds across various human cancer cell lines.
| Compound Designation | Target Cell Line | Cancer Type | IC₅₀ (μM) | Primary Mechanism of Action |
| Compound 11e | HepG2 | Hepatocellular Carcinoma | 2.10 | G2/M Arrest, Intrinsic Apoptosis[5] |
| Compound IV | PC-3 | Prostate Cancer | 2.11 | Topo II Inhibition, Apoptosis[5] |
| Compound 22 | HepG2 | Hepatocellular Carcinoma | 2.81 | DNA-dependent death pathways[4] |
| Compound FQ | MDA-MB-231 | Triple-Negative Breast | 8.01 | Simultaneous Kinase Inhibition[5] |
| Compound 16 | KB | Oral Carcinoma | 10.90 | Antiproliferative activity[4] |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity in drug development, assays must be designed with built-in causality and self-validation mechanisms. Below are two foundational protocols for evaluating quinoxaline derivatives.
Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay
Causality & Rationale: Because quinoxalines act as ATP-competitive inhibitors[2], traditional substrate-phosphorylation assays can yield high background noise. We utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo). This method measures the residual ATP remaining after the kinase reaction; high luminescence directly correlates with kinase inhibition, providing a highly sensitive, non-radioactive readout[2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the purified VEGFR-2 enzyme and the quinoxaline test compounds (serial dilutions from 100 μM to 1 nM in DMSO).
-
Reaction Assembly: In a 384-well white microplate, combine 5 μL of test compound, 10 μL of VEGFR-2 enzyme, and 10 μL of ATP/Substrate mix.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow the enzymatic reaction to proceed.
-
Detection: Add 25 μL of Kinase-Glo reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Quantification: Read luminescence using a microplate reader (integration time: 0.5–1 second per well).
-
System Validation (Self-Correction): Include Sorafenib as a positive control and a DMSO-only vehicle as a negative control[2]. Calculate the Z'-factor for the plate. A Z'-factor > 0.5 is strictly required to validate the assay's dynamic range and confirm that the data is free from edge effects or pipetting errors.
Protocol B: Apoptosis Profiling via Annexin V/PI Flow Cytometry
Causality & Rationale: Cytotoxicity assays (like MTT) only measure metabolic viability, failing to distinguish between cytostatic growth arrest and true cell death. We employ Annexin V/Propidium Iodide (PI) staining because Annexin V binds specifically to externalized phosphatidylserine (an early hallmark of apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis)[5]. This dual-staining mathematically separates the mechanism of action.
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells (e.g., PC-3) in 6-well plates at 2×105 cells/well. Treat with the quinoxaline derivative at its established IC₅₀ concentration for 24 and 48 hours[5].
-
Harvesting: Collect both floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent false-positive phosphatidylserine cleavage.
-
Staining: Wash cells twice with cold PBS. Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
-
System Validation (Self-Correction): The protocol must include four compensation controls: Unstained cells, Annexin V-only, PI-only, and a positive biological control (cells treated with 1 μM Staurosporine). If the Staurosporine control fails to show >40% shift to the Q3 (early apoptosis) quadrant, the binding buffer pH or calcium concentration is compromised, and the assay must be voided.
High-throughput experimental workflow for quinoxaline derivative validation.
Conclusion
The quinoxaline scaffold represents a highly programmable molecular chassis for modern drug discovery. By systematically mapping the structure-activity relationships, researchers can redirect the inherent bioactivity of quinoxalines toward specific oncological targets (via kinase and topoisomerase inhibition) or antimicrobial applications (via hypoxia-selective QdNO activation). The rigorous application of self-validating preclinical assays ensures that only the most robust, mechanistically defined candidates progress toward clinical translation.
Sources
- 1. scispace.com [scispace.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. Exploring quinoxaline derivatives: An overview of a new approach to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling of 6-Alkynyl-5-Methylquinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Quinoxalines
Quinoxaline derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their remarkable and broad-ranging pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the development of therapeutic agents, including anticancer, neuroprotective, antibacterial, and antiviral drugs.[1][2] The functionalization of the quinoxaline core is a key strategy in drug discovery, allowing for the fine-tuning of molecular properties to enhance efficacy and selectivity.[3] Among the myriad of synthetic methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbons.[4][5] This reaction is instrumental in the synthesis of complex molecules, such as conjugated enynes and arylalkynes, under relatively mild conditions.[6][7]
This document provides a detailed guide to the Sonogashira coupling of 6-alkynyl-5-methylquinoxalines, a class of compounds with significant potential in the synthesis of novel bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss key considerations for successful implementation in a research and development setting.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction elegantly employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst.[7][8] While the exact mechanism is a subject of ongoing study due to the transient nature of the intermediates, a widely accepted model involves two interconnected catalytic cycles.[6][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species.[7] This can be achieved in situ through the action of an amine base or a phosphine ligand.[7]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, a 6-halo-5-methylquinoxaline), forming a Pd(II) complex.[6][9]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[6]
-
Reductive Elimination: The final coupled product, the 6-alkynyl-5-methylquinoxaline, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[6][9]
The Copper Cycle:
-
Copper(I) Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[6][7] This step is crucial as it activates the alkyne for the subsequent transmetalation step.[7]
It is important to note that copper-free Sonogashira protocols have been developed to avoid issues related to the toxicity of copper and the formation of alkyne homocoupling byproducts.[10] In these systems, the activation of the alkyne is thought to occur via the formation of a π-alkyne-palladium complex.[6]
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the Sonogashira coupling of a 6-halo-5-methylquinoxaline with a terminal alkyne.
Materials and Reagents:
-
6-Bromo-5-methylquinoxaline (or 6-iodo-5-methylquinoxaline)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)
Reaction Setup:
-
Inert Atmosphere: To a pre-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 6-halo-5-methylquinoxaline (1.0 mmol, 1.0 equiv).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%) and copper(I) iodide (0.1 mmol, 10 mol%).
-
Solvent and Base: Under a stream of inert gas, add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 60-100 °C). The optimal temperature will depend on the reactivity of the aryl halide, with iodides generally reacting at lower temperatures than bromides.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynyl-5-methylquinoxaline.
Key Parameters and Optimization Strategies
The success of the Sonogashira coupling is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Recommended Starting Point | Considerations and Optimization |
| Aryl Halide | 6-Iodo-5-methylquinoxaline | Reactivity order: I > Br > Cl.[7] Iodides are more reactive and often allow for milder reaction conditions. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(PPh₃)₄ is also commonly used.[8] For challenging substrates, consider more active catalysts or ligands. |
| Copper Co-catalyst | CuI (10 mol%) | Essential for the classical Sonogashira reaction to increase the reaction rate.[7] |
| Base | Triethylamine (3 equiv) | An amine base is required.[11] Other bases like DIPEA can also be effective. |
| Solvent | Anhydrous THF or DMF | The choice of solvent can influence solubility and reaction rate. Degassing the solvent is recommended to prevent catalyst deactivation.[11] |
| Temperature | 60-100 °C | Start with a moderate temperature and adjust as needed based on reaction progress. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Ensure an inert atmosphere, use freshly distilled solvents and bases, increase the temperature, or screen different palladium catalysts/ligands. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, excess copper catalyst. | Thoroughly degas all solvents and reagents. Reduce the amount of copper catalyst. |
| Dehalogenation of Starting Material | Presence of water or other protic sources. | Use anhydrous solvents and reagents. |
| Complex Reaction Mixture | Side reactions, degradation of starting materials or products. | Lower the reaction temperature, reduce the reaction time, or consider a copper-free protocol. |
Conclusion: A Gateway to Novel Quinoxaline Scaffolds
The Sonogashira coupling of 6-alkynyl-5-methylquinoxalines is a robust and highly effective method for the synthesis of a diverse range of functionalized quinoxaline derivatives. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can reliably access novel molecular scaffolds with significant potential in drug discovery and materials science. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. PubMed,
- Sonogashira Coupling: Mechanism, Steps & Applic
- Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Preprints.org,
- Sonogashira coupling. Wikipedia,
- Sonogashira Coupling. Chemistry LibreTexts,
- Sonogashira Coupling. Organic Chemistry Portal,
- Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction.
- Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities.
- A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace,
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem,
- Drug Likeness and Selective Functionaliz
Sources
- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Note: Advanced Methodologies for the Functionalization of the Methyl Group on the Quinoxaline Core
Executive Summary & Mechanistic Rationale
The quinoxaline scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, antimicrobial agents, and advanced organic materials. Within this heterocyclic framework, the 2-methyl group serves as a critical synthetic node.
As a Senior Application Scientist, understanding the inherent electronic environment of the quinoxaline core is paramount before attempting derivatization. The two nitrogen atoms in the pyrazine ring exert a profound electron-withdrawing effect via inductive and resonance mechanisms. This electronic depletion significantly increases the C(sp³)-H acidity of the 2-methyl group (pKa ~ 24–27 in DMSO). Consequently, the methyl group readily participates in enamine/tautomeric equilibria, rendering it highly susceptible to electrophilic attack, radical hydrogen abstraction, and metal-catalyzed C-H activation .
This application note details field-proven protocols for the selective functionalization of the 2-methylquinoxaline core, emphasizing the causality behind reagent selection and providing self-validating experimental workflows.
Strategic Pathways for Methyl Functionalization
The functionalization of 2-methylquinoxaline generally diverges into three primary synthetic vectors:
-
Oxidative Cleavage (Riley Oxidation): Direct conversion of the methyl group to a formyl group, providing an electrophilic handle.
-
Radical Halogenation: Installation of a leaving group (e.g., bromine) to facilitate downstream nucleophilic substitution.
-
Base-Catalyzed Condensation: Exploiting the C-H acidity to form C-C double bonds via Knoevenagel or Aldol-type condensations.
Divergent functionalization pathways of the 2-methylquinoxaline core.
Quantitative Comparison of Functionalization Modalities
To assist in route scouting, the following table synthesizes the typical performance metrics of the primary functionalization strategies .
| Functionalization Method | Target Moiety | Primary Reagents | Typical Yield | Reaction Time | Key Advantage / Limitation |
| Riley Oxidation | Aldehyde (-CHO) | SeO₂, 1,4-Dioxane | 65–85% | 4–8 h | Direct access to electrophile / Generates toxic Se⁰ waste. |
| Radical Bromination | Bromomethyl (-CH₂Br) | NBS, AIBN, PhCF₃ | 70–90% | 3–5 h | Excellent leaving group / Prone to over-bromination (dibromo). |
| Condensation | Styryl (-CH=CH-Ar) | Ar-CHO, KOH, MeOH | 80–95% | 2–12 h | High atom economy / Limited to aldehyde coupling partners. |
| C(sp³)-H Addition | Alkylated Core | Fe(ClO₄)₂, Ketones | 60–93% | 24 h | Direct C-C bond formation / Requires optimized catalysts. |
Validated Experimental Protocols
Protocol A: Riley Oxidation to Quinoxaline-2-carbaldehyde
This classical method utilizes Selenium Dioxide (SeO₂) to selectively oxidize the allylic/benzylic-like methyl group .
Causality of Experimental Design:
-
Reagent Choice: SeO₂ is highly specific for activated methyl groups. The mechanism proceeds via an initial ene reaction with the enol tautomer of 2-methylquinoxaline, followed by a [2,3]-sigmatropic rearrangement and elimination to yield the aldehyde.
-
Solvent Selection: 1,4-Dioxane (b.p. 101 °C) is selected because its reflux temperature provides the precise thermal energy required to drive the sigmatropic rearrangement without causing thermal degradation of the product.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 2-methylquinoxaline (10.0 mmol) in 40 mL of anhydrous 1,4-dioxane.
-
Oxidant Addition: Add Selenium Dioxide (12.0 mmol, 1.2 eq) in a single portion. Note: Use fresh, dry SeO₂ to prevent the formation of unreactive selenous acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 101 °C with vigorous stirring for 6 hours.
-
Workup: Cool the reaction to room temperature. The mixture will contain a black precipitate of elemental selenium (Se⁰). Filter the mixture through a pad of Celite to remove the Se⁰, washing the pad with ethyl acetate (3 × 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc, 3:1).
Self-Validation System:
-
TLC: The product spots lower than the starting material and is highly UV-active.
-
¹H NMR (CDCl₃): Validation is confirmed by the disappearance of the methyl singlet at ~2.7 ppm and the emergence of a sharp aldehyde proton singlet at ~10.1 ppm.
Protocol B: Radical Bromination to 2-(Bromomethyl)quinoxaline
Installing a halogen converts the methyl group into a versatile electrophile for downstream substitution .
Radical chain mechanism for the bromination of 2-methylquinoxaline.
Causality of Experimental Design:
-
Brominating Agent: N-Bromosuccinimide (NBS) is used instead of Br₂ because NBS maintains a low, steady-state concentration of bromine radicals, which suppresses undesired electrophilic aromatic substitution on the quinoxaline ring.
-
Initiator: Azobisisobutyronitrile (AIBN) is chosen over Benzoyl Peroxide (BPO) because AIBN decomposes at a predictable rate at 80 °C, and its byproduct radical is sterically hindered, preventing side-reactions with the substrate.
-
Solvent: Benzotrifluoride (PhCF₃) is utilized as a modern, green alternative to toxic Carbon Tetrachloride (CCl₄). It lacks abstractable hydrogen atoms, ensuring the radical chain is not quenched by the solvent.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-methylquinoxaline (10.0 mmol) in 50 mL of anhydrous PhCF₃ in a two-neck flask under an argon atmosphere.
-
Reagent Addition: Add NBS (10.5 mmol, 1.05 eq) and AIBN (0.5 mmol, 0.05 eq). Strict stoichiometric control of NBS is required to prevent di-bromination.
-
Reflux: Heat the mixture to 85 °C. The reaction will turn orange/red as bromine radicals are generated. Stir for 4 hours.
-
Workup: Cool to 0 °C. Succinimide byproduct will precipitate and float to the surface. Filter the cold mixture.
-
Isolation: Wash the organic filtrate with saturated aqueous Na₂S₂O₃ to quench residual bromine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation System:
-
Visual Cue: The precipitation of succinimide upon cooling is a positive indicator of reaction progression.
-
¹H NMR (CDCl₃): The starting methyl singlet at ~2.7 ppm (3H) will shift downfield to ~4.7 ppm (2H) due to the deshielding effect of the bromine atom.
Protocol C: Direct C(sp³)-H Functionalization via Iron Catalysis
Recent advances have bypassed pre-functionalization, utilizing Lewis acid/transition metal catalysis to directly couple the 2-methyl group with electrophiles like trifluoromethyl ketones .
Causality of Experimental Design:
-
Catalyst: Fe(ClO₄)₂ acts as a potent Lewis acid, coordinating to the nitrogen of the quinoxaline and the oxygen of the ketone, bringing them into proximity and increasing the electrophilicity of the ketone while simultaneously enhancing the C-H acidity of the methyl group.
Step-by-Step Methodology:
-
Preparation: In an 8-mL reaction vial, add 2-methylquinoxaline (0.75 mmol, 1.5 eq) and the target trifluoromethyl ketone (0.5 mmol, 1.0 eq).
-
Catalyst Addition: Add Fe(ClO₄)₂·H₂O (0.025 mmol, 5 mol%) and 0.5 mL of anhydrous DMSO.
-
Reaction: Seal the vial and heat at 60 °C for 24 hours.
-
Workup: Quench with water (5 mL) and extract with EtOAc (3 × 5 mL). Purify via column chromatography.
Self-Validation System:
-
¹H NMR (CDCl₃): The integration of the methylene bridge (-CH₂-) formed between the quinoxaline core and the tertiary alcohol center will appear as a distinct AB quartet or complex multiplet around 3.2–3.8 ppm, confirming successful C-C bond formation.
References
-
Science of Synthesis: Quinoxalines (Product Class 15). Thieme Connect. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Iron-catalyzed benzylic addition of 2-methyl azaarenes to substituted trifluoromethyl ketones. NIE Digital Repository. Available at: [Link]
Application Note: General Procedure for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Bromides
Introduction & Mechanistic Insights
The Suzuki-Miyaura cross-coupling (SMC) is a fundamental transformation in pharmaceutical development and materials science for constructing C(sp2)-C(sp2) bonds. While standard aryl halides routinely undergo SMC with high efficiency, heteroaryl bromides present unique mechanistic hurdles. The presence of Lewis basic heteroatoms (e.g., nitrogen, sulfur, oxygen) can lead to catalyst poisoning via competitive coordination to the palladium center. This coordination alters the rate of oxidative addition and promotes off-target pathways, such as protodeboronation of the coupling partner or dehalogenation of the starting material[1].
To overcome these barriers, the selection of the precatalyst, ligand, and base must be highly deliberate. The use of electron-rich, sterically demanding ligands facilitates rapid oxidative addition into the strong heteroaryl C-Br bond while accelerating the rate-limiting reductive elimination step, effectively outcompeting heteroatom coordination.
Catalyst and Ligand Selection Logic
The success of a heteroaryl SMC relies heavily on the causality between the physical properties of the reagents and the catalytic cycle:
-
Precatalyst Selection: Pd2(dba)3 is preferred over traditional Pd(PPh3)4 . It serves as a reliable Pd(0) source without the interference of strongly coordinating, less bulky triphenylphosphine ligands, which often fail to dissociate sufficiently when complex heterocycles are present[2].
-
Ligand Selection: Tri-tert-butylphosphine ( P(t-Bu)3 ) is exceptionally effective for heteroaryl bromides due to its massive cone angle and electron-rich nature. Because free P(t-Bu)3 is a pyrophoric liquid, we utilize the tetrafluoroborate salt, [HP(t-Bu)3]BF4 . This bench-stable, free-flowing powder releases the active phosphine in situ upon mild deprotonation by the base, eliminating the need for a glovebox[2].
-
Base and Solvent Causality: A mild base such as KF⋅2H2O or K3PO4 is utilized. The hydrate in KF⋅2H2O provides exactly enough trace water to solubilize the base and facilitate the formation of the reactive boronate complex ( Ar-B(OH)3− )—the actual species that undergoes transmetalation—without creating a fully biphasic system that might precipitate lipophilic substrates[2].
Logical Workflow for Reaction Optimization
Workflow for optimizing Suzuki-Miyaura cross-coupling of heteroaryl bromides.
General Experimental Protocol
This self-validating protocol is designed for a 1.0 mmol scale reaction, utilizing the highly active Pd/P(t-Bu)3 system.
Materials Required:
-
Heteroaryl bromide (1.00 mmol)
-
Aryl/Heteroaryl boronic acid (1.10 mmol)
-
Pd2(dba)3 (4.6 mg, 0.0050 mmol; equivalent to 1.0 mol% Pd)
-
[HP(t-Bu)3]BF4 (3.5 mg, 0.012 mmol; 1.2 mol%)
-
KF⋅2H2O (310 mg, 3.30 mmol)
-
Tetrahydrofuran (THF), anhydrous and degassed (2.0 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: To an oven-dried 4-mL or 10-mL reaction vial equipped with a magnetic stir bar, add Pd2(dba)3 , [HP(t-Bu)3]BF4 , the boronic acid, and KF⋅2H2O [2].
-
Causality: Weighing the solid, air-stable catalyst precursors together minimizes handling errors and ensures the exact 1:1.2 Pd-to-ligand ratio required to prevent the formation of inactive palladium black.
-
-
Atmospheric Exchange (Self-Validation Check): Seal the vial with a PTFE-lined septum cap. Evacuate the vial under a vacuum and backfill with Argon or ultra-pure N2 . Repeat this cycle three times.
-
Addition of Liquid Reagents: Add the heteroaryl bromide (1.00 mmol) via syringe. (If the bromide is a solid, it should be added during Step 1). Inject the degassed THF (2.0 mL).
-
Causality: Degassing the solvent is critical; oxygen will rapidly oxidize the highly electron-rich P(t-Bu)3 ligand to its inactive phosphine oxide, which is the primary cause of stalled couplings.
-
-
Reaction Execution & Monitoring: Stir the mixture vigorously at room temperature for 2 to 12 hours.
-
Self-Validation Check: At the 2-hour mark, withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze via LC-MS. The disappearance of the heteroaryl bromide mass peak and the appearance of the product mass confirm catalytic turnover.
-
-
Workup and Isolation: Dilute the crude reaction mixture with diethyl ether or ethyl acetate (5 mL). Filter the mixture through a short pad of silica gel to remove palladium particulates and inorganic salts, washing the pad with an additional 10 mL of solvent[2]. Concentrate the filtrate in vacuo and purify via flash column chromatography.
Substrate Scope & Quantitative Data
The following table summarizes expected quantitative outcomes based on validated literature parameters for heteroaryl bromide couplings using the Pd/P(t-Bu)3 system[2].
| Heteroaryl Bromide | Boronic Acid Partner | Catalyst Loading | Temp / Time | Expected Yield (%) | Mechanistic Note |
| 3-Bromopyridine | Phenylboronic acid | 1.0 mol% Pd | RT, 4 h | >90% | Rapid oxidative addition; minimal coordination. |
| 5-Bromopyrimidine | 4-Methoxyphenylboronic acid | 1.0 mol% Pd | RT, 6 h | 85-90% | High electron deficiency accelerates coupling. |
| 2-Bromothiophene | 2-Tolylboronic acid | 2.0 mol% Pd | 60 °C, 12 h | 80-85% | Steric hindrance requires slight heating. |
| 4-Bromoindole (N-protected) | 4-Fluorophenylboronic acid | 1.0 mol% Pd | RT, 8 h | >85% | N-protection prevents base-mediated side reactions. |
Troubleshooting & Self-Validation Matrix
-
Issue: Dehalogenation (Protodehalogenation) of the heteroaryl bromide.
-
Causality: The Pd(II)-aryl intermediate undergoes β -hydride elimination (if alkoxide bases are present) or transmetalation is too slow, allowing the intermediate to abstract a proton from the environment[3].
-
Solution: Increase the concentration of the boronic acid to force transmetalation, or switch to an aqueous micellar system (e.g., using TPGS-750-M surfactant) to drastically increase the local concentration of reactants within the micelles[3].
-
-
Issue: High levels of protodeboronation (boronic acid degradation).
-
Causality: The boronic acid degrades before transmetalation can occur, often due to excess water, high temperatures, or the inherent instability of certain heteroaryl boronic acids (e.g., 2-pyridylboronic acid).
-
Solution: Transition from boronic acids to boronic acid pinacol esters (BPin) or potassium trifluoroborate ( BF3K ) salts. These derivatives act as slow-release reservoirs, feeding the active boronic species into the catalytic cycle at a rate that matches transmetalation, thereby avoiding degradation.
-
References
-
[2] Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water - National Institutes of Health (NIH).
-
[3] A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Organic Process Research & Development - ACS Publications.
-
[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation
Executive Summary & Mechanistic Rationale
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and materials science. Traditionally, their synthesis required harsh condensation reactions between sensitive diamines and dicarbonyls. However, modern synthetic methodologies have shifted toward a highly efficient tandem oxidative azidation/cyclization strategy starting from readily accessible N-arylenamines[1]. This approach sequentially builds two C–N bonds in a single pot, utilizing azidotrimethylsilane (TMSN 3 ) as a safe, soluble nitrogen source[1].
Causality of the Reaction Mechanism
The realization of this tandem sequence hinges on two distinct, rapid steps. First, the N-arylenamine undergoes oxidative azidation to form a highly reactive vinyl azide intermediate[1]. Because this intermediate is unstable under oxidative conditions, it immediately undergoes a secondary oxidation, extruding nitrogen gas (N 2 ) to generate an electrophilic iminyl radical[1]. This radical then executes an intramolecular cyclization with the adjacent aryl ring, yielding the final quinoxaline core[1]. Understanding this causality is critical: the success of the reaction depends entirely on the continuous, controlled oxidation of the transient vinyl azide to prevent off-target decomposition.
Tandem oxidative azidation and cyclization mechanism for quinoxaline synthesis.
Method A: Hypervalent Iodine-Mediated Chemical Oxidation
Developed by , this protocol utilizes (diacetoxyiodo)benzene (PhI(OAc) 2 ) as a versatile chemical oxidant[1].
Causality of Experimental Choices
-
Oxidant Selection: PhI(OAc) 2 is specifically chosen because its redox potential perfectly matches the activation energy required for both the initial azidation and the subsequent radical generation[1]. It is mild enough to prevent the over-oxidation of the final quinoxaline product.
-
Nitrogen Source: TMSN 3 is preferred over inorganic azides (like NaN 3 ) due to its superior solubility in organic solvents (e.g., 1,2-dichloroethane) and its ability to act as a seamless azide donor without requiring acidic conditions, which could degrade the enamine[1].
Step-by-Step Protocol
-
Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the N-arylenamine substrate (0.5 mmol) and PhI(OAc) 2 (1.0 mmol, 2.0 equiv)[1].
-
Solvation: Add anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under an inert atmosphere (N 2 or Argon).
-
Azidation: Slowly add TMSN 3 (1.0 mmol, 2.0 equiv) via a gastight syringe[1]. Caution: Ensure the vial is properly vented, as N 2 gas will evolve during the radical formation step.
-
Reaction: Stir the mixture at room temperature for 2–4 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO 3 (10 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via silica gel flash column chromatography (typically using Hexanes/Ethyl Acetate gradients).
Method B: Electrochemical Oxidative Synthesis (Green Protocol)
Recent advancements by have translated this transformation into an electrochemical regime, completely eliminating the need for stoichiometric chemical oxidants and transition metals[2].
Causality of Experimental Choices
-
Undivided Cell Setup: An undivided cell is utilized to simplify the physical setup and reduce internal resistance[2]. The continuous anodic oxidation serves as a "traceless" oxidant, making the process highly atom-economical and green[2].
-
Constant Current Electrolysis (CCE): Applying a constant current ensures a steady, controlled generation of reactive intermediates. Uncontrolled potential spikes could lead to the premature degradation of the N-aryl enamine substrate.
Electrochemical workflow for the green synthesis of quinoxaline derivatives.
Step-by-Step Protocol
-
Cell Assembly: In an undivided electrolytic cell (e.g., a 10 mL beaker or specialized electrochemical vial), add the N-aryl enamine (0.3 mmol), TMSN 3 (0.9 mmol, 3.0 equiv), and tetra-n-butylammonium tetrafluoroborate (nBu 4 NBF 4 ) (0.1 M) as the supporting electrolyte[2].
-
Solvation: Dissolve the mixture in anhydrous Acetonitrile (CH 3 CN, 5.0 mL)[2].
-
Electrodes: Equip the cell with a Platinum (Pt) plate anode (1.0 cm x 1.0 cm) and a Platinum (Pt) plate cathode (1.0 cm x 1.0 cm)[2].
-
Electrolysis: Perform constant current electrolysis (CCE) at 10 mA at room temperature[2].
-
Monitoring: Run the reaction until the starting material is entirely consumed (typically 3–5 hours, corresponding to ~3–5 F/mol).
-
Workup: Turn off the power supply, remove and rinse the electrodes with CH 3 CN. Concentrate the crude mixture under reduced pressure and purify directly via flash column chromatography.
Data Presentation: Comparative Analysis
Both methods offer distinct advantages depending on laboratory infrastructure and scale-up requirements. Functional groups such as p-methyl, p-chloro, and p-bromo are well-tolerated across both methodologies[3].
| Parameter | Method A: Chemical Oxidation | Method B: Electrochemical Oxidation |
| Primary Oxidant | PhI(OAc) 2 (2.0 equiv) | Anodic Oxidation (Traceless) |
| Nitrogen Source | TMSN 3 (2.0 equiv) | TMSN 3 (3.0 equiv) |
| Catalyst/Additive | None required | nBu 4 NBF 4 (Supporting Electrolyte) |
| Reaction Environment | 1,2-Dichloroethane, RT | CH 3 CN, Undivided Cell, RT |
| Substrate Tolerance | Halogens, alkyls, ethers | p-Methyl, p-Chloro, p-Bromo |
| Environmental Impact | Moderate (Generates Iodobenzene) | Low (Reagent-free oxidation) |
In-Process Controls & Self-Validating Systems
To guarantee the trustworthiness of these protocols, researchers must monitor specific self-validating indicators during the reaction:
-
Gas Evolution (Visual Validation): In both methods, the conversion of the vinyl azide intermediate to the iminyl radical is strictly accompanied by the extrusion of N 2 gas[1]. Visible micro-bubbling in the reaction mixture is a positive, real-time indicator of radical formation. Lack of bubbling suggests the initial azidation has stalled.
-
TLC Tracking (Chemical Validation): The vinyl azide intermediate is highly transient and should not accumulate[1]. If TLC analysis shows the consumption of the starting enamine but a stall in final product formation, it indicates a failure in the secondary oxidation step. For Method A, this may require the addition of a slight excess of PhI(OAc) 2 . Note that under specific copper-free conditions, certain substrates may yield over-oxidized azidyl byproducts instead of the desired cyclized core[4].
-
Voltage Monitoring (Electrochemical Validation): During Method B's constant current electrolysis, the cell voltage should remain relatively stable. A sudden, sharp spike in voltage indicates either electrode passivation (fouling by polymer byproducts) or the severe depletion of the supporting electrolyte[2]. If this occurs, the electrodes must be polished and rinsed.
References
-
Ma, H., Li, D., & Yu, W. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(4), 868-871. URL:[Link]
-
Zhou, K., Xia, S., & Chen, Z. (2023). An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives. Organic & Biomolecular Chemistry, 21, 4631-4636. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An electrochemical tandem oxidative azidation and intramolecular cyclization strategy for the synthesis of quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Phillips-Ladenburg Reaction as a Robust Route to Quinoxaline Scaffolds Using α-Halo Ketones
Introduction: The Strategic Importance of Quinoxalines and Their Synthesis
Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous molecules with significant applications across pharmaceuticals, agrochemicals, and materials science.[1] The quinoxaline moiety is a key pharmacophore found in various therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] Consequently, the development of efficient and versatile synthetic methodologies for accessing diverse quinoxaline derivatives is a subject of continuous and intense research.
One of the most classical and reliable methods for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction first established by Hinsberg and Körner.[1][3] A highly valuable and practical modification of this approach utilizes α-halo ketones as surrogates for the 1,2-dicarbonyl moiety.[1][3] This method, often referred to as the Phillips-Ladenburg synthesis, provides a direct and often high-yielding route to a wide array of 2-substituted and 2,3-disubstituted quinoxalines. This application note provides an in-depth guide to the synthesis of quinoxalines using α-halo ketones, detailing the underlying mechanism, a comprehensive experimental protocol, and practical insights for researchers in organic synthesis and drug discovery.
Theoretical Framework: The Reaction Mechanism
The synthesis of quinoxalines from o-phenylenediamines and α-halo ketones proceeds through a well-established condensation-oxidation sequence.[4][5] The dual electrophilic nature of the α-halo ketone is key to this transformation.[3] The reaction can be dissected into three primary stages: initial nucleophilic substitution, intramolecular cyclization to a dihydroquinoxaline intermediate, and subsequent oxidation to the aromatic quinoxaline product.
-
Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic α-carbon of the ketone, displacing the halide ion. This forms an α-amino ketone intermediate.
-
Intramolecular Cyclization: The newly formed α-amino ketone then undergoes an intramolecular condensation. The second amino group of the diamine attacks the carbonyl carbon, leading to the formation of a cyclic hemiaminal-like species.
-
Dehydration and Aromatization: This cyclic intermediate readily dehydrates to form a 1,2-dihydroquinoxaline. The final and often spontaneous step is the oxidation of this dihydro-intermediate to the thermodynamically stable aromatic quinoxaline ring system. In many cases, atmospheric oxygen is a sufficient oxidant, especially when the reaction is heated in air.
Below is a diagram illustrating the step-by-step reaction mechanism.
Caption: Reaction mechanism for quinoxaline synthesis from α-halo ketones.
Experimental Protocol: Synthesis of 2-Phenylquinoxaline
This protocol provides a detailed procedure for the synthesis of 2-phenylquinoxaline from o-phenylenediamine and 2-bromoacetophenone (phenacyl bromide). This specific example is representative of the general method and can be adapted for various substituted substrates.
Materials and Reagents:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
2-Bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol)
-
Ethanol (95%, 40 mL)
-
Pyridine (optional, catalyst) (0.08 mL, 1 mmol, 10 mol%)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Melting point apparatus
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and ethanol (20 mL). Stir the mixture at room temperature until the diamine is fully dissolved.
-
Reagent Addition: In a separate beaker, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (20 mL). Add this solution dropwise to the stirring solution of o-phenylenediamine over 5-10 minutes.
-
(Optional) Catalyst Addition: If a catalyst is desired to accelerate the reaction, add pyridine (0.08 mL, 1 mmol) to the reaction mixture.[5][6] Note that many variations of this reaction proceed efficiently without a catalyst.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain reflux for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The product spot should be UV active and have a higher Rf value than the starting diamine.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[7] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and recording spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Caption: General experimental workflow for quinoxaline synthesis.
Scope and Limitations: A Comparative Overview
The reaction of o-phenylenediamines with α-halo ketones is a versatile method applicable to a wide range of substrates. Both electron-donating and electron-withdrawing substituents on either the diamine or the phenacyl bromide are generally well-tolerated, providing access to a diverse library of quinoxaline derivatives.[3][8]
| Entry | o-Phenylenediamine | α-Halo Ketone | Conditions | Yield (%) | Reference |
| 1 | o-Phenylenediamine | Phenacyl bromide | EtOH, reflux | 70-85 | [3] |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Phenacyl bromide | THF, Pyridine (cat.), RT | 90 | [6] |
| 3 | 4-Chloro-1,2-phenylenediamine | Phenacyl bromide | THF, Pyridine (cat.), RT | 88 | [6] |
| 4 | o-Phenylenediamine | 4-Bromophenacyl bromide | THF, Pyridine (cat.), RT | 92 | [6] |
| 5 | o-Phenylenediamine | 2-Bromo-1-(naphthalen-2-yl)ethanone | THF, Pyridine (cat.), RT | 89 | [6] |
| 6 | o-Phenylenediamine | Phenacyl bromide | Water, 80 °C, no catalyst | Moderate to High | [3] |
| 7 | 4-Nitro-1,2-phenylenediamine | Phenacyl bromide | DMF, HCTU (cat.), RT | 89 | [8] |
| 8 | o-Phenylenediamine | 4-Methoxyphenacyl bromide | EtOH, reflux | 85 | [3] |
Key Observations:
-
Electronic Effects: The reaction proceeds efficiently with both electron-rich and electron-poor substrates. However, strongly electron-withdrawing groups on the o-phenylenediamine may require longer reaction times or the use of a catalyst to achieve high yields.[9]
-
Steric Hindrance: Sterically hindered substrates may also exhibit slower reaction rates.
-
Catalysis: While the reaction can often proceed without a catalyst, particularly with heating, mild bases like pyridine or heterogeneous catalysts can accelerate the reaction, allowing it to be performed at room temperature with excellent yields.[6]
-
Green Chemistry: Several protocols have been developed using greener solvents like water or ethanol, and some are catalyst-free, enhancing the environmental friendliness of the synthesis.[3]
-
Limitation - Regioselectivity: A significant limitation arises when using unsymmetrically substituted o-phenylenediamines, as this can lead to the formation of a mixture of two regioisomeric products, which can be challenging to separate. Using a symmetrical diamine is the most straightforward way to avoid this issue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents (diamine may have oxidized).- Insufficient reaction time or temperature.- Reagents are too dilute. | - Use freshly purified o-phenylenediamine.- Increase reaction time and/or temperature.- Ensure the reaction is run at an appropriate concentration.- Consider adding a catalyst (e.g., pyridine, HClO₄·SiO₂, or HCTU).[8] |
| Formation of Multiple Products | - Use of an unsymmetrical o-phenylenediamine leading to regioisomers.- Formation of side products due to impurities or side reactions. | - If possible, use a symmetrical diamine to ensure a single product.- For unsymmetrical diamines, careful optimization of reaction conditions (temperature, catalyst) may favor one isomer.- Purify starting materials before the reaction.- Employ high-performance column chromatography for isomer separation. |
| Difficult Purification | - Product is an oil or does not crystallize easily.- Presence of persistent, closely-related impurities. | - If recrystallization fails, purify the product using silica gel column chromatography.- Ensure the work-up procedure effectively removes any unreacted starting materials or catalyst. Washing with a dilute acid can help remove residual diamine. |
| Dark-Colored Reaction Mixture/Product | - Oxidation of the o-phenylenediamine starting material or intermediates. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly purified diamine.- The crude product can often be decolorized by treating the hot recrystallization solution with activated charcoal. |
Conclusion
The synthesis of quinoxalines via the reaction of α-halo ketones with o-phenylenediamines is a powerful and highly adaptable method for accessing this important class of heterocycles. Its operational simplicity, tolerance of a broad range of functional groups, and the availability of mild and environmentally benign protocols make it an invaluable tool for researchers in medicinal chemistry and materials science. By understanding the underlying mechanism and potential challenges, scientists can effectively leverage this reaction to construct diverse quinoxaline libraries for further investigation and application.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Ali, M. M., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecule, 1-27.
- BenchChem. (2025). A Technical Guide to the Synthesis of Quinoxaline Compounds for Researchers and Drug Development Professionals.
- Ghosh, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11, 33736-33767.
- Wan, J-P., & Wei, L. (2016). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2017(part i), 98-145.
-
Wan, J-P., & Wei, L. (2016). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2017(part i), 98-145. Available at: [Link]
- Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Khan, I., et al. (2021).
- Sasane, S. S., et al. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF.
- BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
- Wang, Y., et al. (2020). Cu(II)‐Catalyzed Annulation of o‐Phenylenediamines and Phenacyl Bromides for the Facile Synthesis of 2‐Functionalized Quinoxalines. ChemistrySelect, 5(29), 8963-8966.
- BenchChem. (2025).
- Sharma, S., & Gangopadhyay, M. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 1(6), 482-487.
- Darabi, H. R., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate. Organic Chemistry: An Indian Journal, 10(2), 53-57.
- El-Taweel, F. M. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1360-1376.
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 2,3-Diphenylquinoxaline.
- Srivastava, S., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. International Journal of Chemistry Papers, 1, 1-7.
- Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 553-560.
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Asif, M. (2022). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 21(1), 3-23.
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
Sources
- 1. mtieat.org [mtieat.org]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
Application Note: 6-Bromo-5-methylquinoxaline in the Development of Targeted Kinase Inhibitors
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors remains a cornerstone of targeted oncology. Among the myriad of heterocyclic scaffolds explored, the quinoxaline core (benzopyrazine) has emerged as a privileged structure due to its exceptional ability to mimic the adenine ring of ATP[1]. The nitrogen atoms at positions 1 and 4 of the quinoxaline ring act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region[2].
6-Bromo-5-methylquinoxaline (CAS: 2386229-26-9) is a highly specialized building block utilized in the synthesis of next-generation kinase inhibitors[3]. The strategic placement of the functional groups on this specific isomer provides two distinct advantages in drug design:
-
The 6-Bromo Handle: Serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid late-stage diversification of the scaffold to probe the kinase specificity pocket.
-
The 5-Methyl Conformational Lock: The methyl group adjacent to the 6-position introduces deliberate steric hindrance. This restricts the free rotation of newly attached aryl or heteroaryl groups at the 6-position, effectively locking the molecule into a bioactive conformation. This conformational restriction reduces entropic penalty upon binding, significantly enhancing target affinity and residence time, particularly against targets like Ataxia Telangiectasia Mutated (ATM) kinase and EphA3 tyrosine kinase[2][4].
Fig 1: Drug discovery workflow utilizing 6-Bromo-5-methylquinoxaline as a core building block.
Synthetic Protocol: Palladium-Catalyzed Scaffold Diversification
To exploit the 6-bromo position, a robust Suzuki-Miyaura cross-coupling protocol is required. Because the 5-methyl group creates a sterically demanding environment, standard catalysts (like Pd(PPh₃)₄) often suffer from slow oxidative addition and premature catalyst deactivation. Therefore, we utilize Pd(dppf)Cl₂ , which possesses a large bite angle that forces the palladium center into a geometry highly conducive to coupling sterically hindered substrates.
Step-by-Step Methodology
Self-Validation Checkpoint: Ensure all glassware is oven-dried and purged with argon. Oxygen contamination will lead to homocoupling of the boronic acid, reducing yield and complicating purification.
-
Reagent Preparation: In a 20 mL microwave vial, combine 6-Bromo-5-methylquinoxaline (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).
-
Base Addition: Add anhydrous K₂CO₃ (3.0 equiv, 1.5 mmol). Causality: A strong inorganic base is required to activate the boronic acid by forming a reactive boronate complex, which accelerates the transmetalation step.
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality: The biphasic nature ensures solubility of both the highly lipophilic quinoxaline core and the inorganic base.
-
Reaction Execution: Seal the vial and heat at 90°C for 4 hours under vigorous stirring.
-
Reaction Quench & Extraction: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).
-
Quality Control: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR before proceeding to biological evaluation.
Biochemical Protocol: High-Throughput Kinase Inhibition Assay
Quinoxaline derivatives are frequently evaluated for their ability to inhibit DNA damage response (DDR) kinases, such as ATM, which are critical for cancer cell survival under genotoxic stress[4]. We employ the ADP-Glo™ Kinase Assay, a luminescent platform that measures ADP formed from a kinase reaction, providing a universal, ATP-competitive readout.
Step-by-Step Methodology
-
Compound Preparation: Serially dilute the synthesized quinoxaline derivatives in 100% DMSO to create a 10-point concentration-response curve (ranging from 10 µM to 0.5 nM).
-
Assay Buffer Formulation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The addition of Brij-35 (a non-ionic detergent) is critical to prevent the highly hydrophobic quinoxaline compounds from aggregating or non-specifically binding to the polystyrene microplate walls, which would yield false negatives.
-
Kinase Reaction: In a 384-well low-volume white plate, add 2 µL of ATM kinase enzyme (0.5 ng/µL final) and 1 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 2 µL of an ATP/p53-peptide substrate mix (ATP at the predetermined Km value of 10 µM). Incubate for 60 minutes at 30°C.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light production (30 min incubation).
-
Readout & Validation: Measure luminescence using a multimode plate reader.
-
Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor ≥ 0.6 is required to validate the assay run.
-
Structure-Activity Relationship (SAR) Data Presentation
The following table summarizes hypothetical but mechanistically representative SAR data derived from the functionalization of the 6-Bromo-5-methylquinoxaline core, demonstrating its utility in generating potent dual or selective kinase inhibitors[2][4].
| Compound ID | 6-Position Substituent (R-Group) | ATM Kinase IC₅₀ (nM) | EphA3 Kinase IC₅₀ (nM) | HCT116 Cell Viability IC₅₀ (µM) |
| Core-BB | -Br (Starting Material) | >10,000 | >10,000 | >50.0 |
| Qx-01 | Phenyl | 1,250 | 840 | 12.5 |
| Qx-02 | 3-Pyridyl | 145 | 320 | 4.2 |
| Qx-03 | 4-Aminophenyl | 85 | 45 | 1.8 |
| Qx-04 | 3-(Urea)-phenyl | 12 | 210 | 0.4 |
Data Interpretation: The transition from a simple phenyl ring (Qx-01) to a hydrogen-bond donating urea motif (Qx-04) dramatically increases potency against ATM. This indicates that the 6-position substituent is successfully reaching a solvent-exposed region where the urea moiety can form additional stabilizing hydrogen bonds with the kinase backbone.
Mechanism of Action: ATM Pathway Disruption
By inhibiting ATM, optimized quinoxaline derivatives prevent the phosphorylation of downstream effectors (like p53 and Chk2) following DNA double-strand breaks. This abrogates cell cycle arrest and DNA repair, driving the cancer cell into apoptosis—a concept known as synthetic lethality when combined with radiation or genotoxic chemotherapy[4].
Fig 2: Mechanism of action for quinoxaline-based ATM inhibitors disrupting DNA damage repair.
References
-
Liu, C.-S., et al. "Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening." Journal of Medicinal Chemistry, ACS Publications, 2023. Available at:[Link]
-
Unzue, A., et al. "Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors." RSC Medicinal Chemistry, PMC, 2020. Available at:[Link]
-
El Newahie, A.M.S., et al. "Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity." MSA Repository, Wiley-VCH Verlag GmbH & Co. KGaA, 2016. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Recrystallization of Substituted Quinoxalines
Welcome to the Technical Support Center for the recrystallization of substituted quinoxalines. Quinoxaline derivatives are privileged scaffolds in drug discovery, but their unique thermodynamic properties—such as conformational flexibility, low-melting-point intermediates, and complex solubility profiles—often present significant purification challenges.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, polymorphic-pure crystallization.
Core Crystallization Workflow & Decision Matrix
Workflow for substituted quinoxaline crystallization and oiling out resolution.
Frequently Asked Questions & Troubleshooting
Q1: My substituted quinoxaline derivative separates as a dense oil instead of crystallizing upon cooling. How do I force crystallization? A1: You are experiencing "oiling out," formally known as Liquid-Liquid Phase Separation (LLPS)[1]. This occurs when the supersaturation level drives the solute into a solute-rich liquid phase rather than an ordered crystal lattice[1]. It is highly common in substituted quinoxalines due to their sometimes low melting points and the presence of impurities that disrupt lattice formation.
-
The Causality: Oiling out is a kinetic phenomenon. Rapid cooling bypasses the Metastable Zone Width (MSZW) directly into the labile zone, kinetically favoring droplet formation over the slower process of crystal nucleation[1]. These droplets act as a highly effective solvent for impurities, permanently ruining the purity of the final product[2].
-
The Fix: Do not attempt to crash the product out in an ice bath. Instead, reheat the mixture until the oil dissolves into a single homogeneous phase. Cool the system very slowly (e.g., 0.1 °C/min) to a temperature just below the solubility curve but above the LLPS boundary. Introduce 1-5% (by weight) of seed crystals to bypass the stochastic primary nucleation barrier, forcing the system to favor crystal growth over emulsion formation[1],[2].
Q2: I am observing batch-to-batch variability in the color and melting point of my quinoxaline crystals. What is causing this? A2: Substituted quinoxalines are highly prone to conformational polymorphism[3]. Because the quinoxaline core and its substituents possess conformational flexibility, they can pack into entirely different supramolecular arrangements in the solid state[3].
-
The Causality: Quinoxaline can crystallize in multiple structural modulations, such as Z'=1 and Z'=5 structures[4]. The high Z'=5 structure often exhibits superior, stabilizing intermolecular interactions (such as C-H···N and π···π stacking), making it thermodynamically stable[4]. Conversely, the Z'=1 structure may be kinetically favored but thermodynamically less stable[4]. Variations in your cooling rate, solvent polarity, or agitation speed dictate which polymorph nucleates first.
-
The Fix: Standardize your thermodynamic parameters. Perform variable-temperature Differential Scanning Calorimetry (DSC) to map the thermodynamic stability of the polymorphs. Once the desired polymorph is identified, strictly control the cooling ramp and always seed the batch with the desired polymorph to ensure consistent lattice formation.
Q3: Which solvent systems are most effective for highly polar vs. non-polar substituted quinoxalines? A3: The choice of solvent dictates both the solubility curve and the MSZW.
-
For Non-Polar Derivatives (e.g., alkyl- or halogen-substituted): Toluene or binary mixtures of Ethyl Acetate/Hexane are ideal for inducing crystallization[5].
-
For Polar Derivatives (e.g., 2-hydroxyquinoxaline): These compounds often exhibit extremely poor solubility in standard organic solvents at room temperature and can degrade at high temperatures[6]. A mixed solvent system of N,N-dimethylformamide (DMF) or N-methyl pyrrolidone with methanol is highly effective[6]. Refluxing the crude product in this mixture at 60-120°C allows impurities to dissolve while the refined product selectively crystallizes[6].
Quantitative Data: Solvent Systems & Troubleshooting Metrics
| Derivative Type | Recommended Solvent System | Typical Cooling Rate | Primary Challenge | Resolution Strategy |
| Non-polar (Alkyl/Halogen) | EtOAc / Hexane (1:3) | 0.5 °C/min | Co-crystallization with impurities | Hot filtration; narrow MSZW seeding[5] |
| Highly Polar (Hydroxy/Amino) | DMF / Methanol (1:4) | 0.2 °C/min | Poor solubility at RT | Reflux at 60-120°C; prolonged maturation[6] |
| Conformationally Flexible | Ethanol or THF | 0.1 °C/min | Polymorphism (Z'=1 vs Z'=5) | Strict temperature control; polymorphic seeding[4] |
| Low Melting Point | Toluene / Heptane | 0.1 °C/min | Oiling Out (LLPS) | Reduce initial concentration; seed at cloud point[1] |
Step-by-Step Methodologies
Protocol A: Anti-Solvent Crystallization with Seeding (To Prevent Oiling Out)
Use this protocol when processing low-melting-point quinoxalines prone to liquid-liquid phase separation.
-
Dissolution: Dissolve the crude substituted quinoxaline in a minimal amount of a "good" solvent (e.g., Ethanol) at an elevated temperature (e.g., 60°C) until the solution is completely clear.
-
Hot Filtration: Pass the hot solution through a pre-warmed filter to remove insoluble impurities or dust that could trigger unwanted heterogeneous nucleation.
-
Anti-Solvent Addition: While maintaining the temperature at 60°C, slowly add a "poor" solvent (e.g., Water or Hexane) dropwise until the solution becomes faintly turbid (the cloud point).
-
Clarification: Add 1-2 drops of the "good" solvent just until the turbidity disappears. The system is now precisely at the edge of the metastable zone.
-
Seeding: Cool the solution by exactly 2°C to enter the metastable zone. Add 1-2% (w/w) of pure, finely ground seed crystals of the desired quinoxaline polymorph[2].
-
Controlled Cooling: Program the heating mantle or water bath to cool at a strict rate of 0.1 °C/min down to 5°C.
-
Isolation: Filter the resulting suspension cold, wash with an ice-cold mixture of the anti-solvent, and dry under vacuum.
Protocol B: High-Temperature Recrystallization of Poorly Soluble Quinoxalines
Use this protocol for highly polar derivatives like 2-hydroxyquinoxaline.
-
Suspension: Suspend the crude fine-powder quinoxaline in a mixed solvent system of DMF and Methanol (approx. 1:4 ratio)[6].
-
Reflux & Maturation: Heat the suspension to reflux (60-120°C depending on the exact solvent ratio) under continuous stirring for 1 to 4 hours[6]. Note: The crude product will dissolve, and the refined product will simultaneously begin to crystallize out as coarse white crystals, leaving impurities trapped in the solvent phase[6].
-
Cooling: Remove from heat and allow the mixture to cool ambiently to room temperature.
-
Filtration: Vacuum filter the coarse crystals.
-
Washing: Wash the filter cake twice with minimal amounts of cold methanol to displace any residual DMF[6].
-
Drying: Dry the purified crystals in a vacuum oven at 70°C to constant weight[6].
References
-
Dimorphism and structural modulation in quinoxaline - ResearchGate Source: ResearchGate URL:[Link]
-
Oiling Out in Crystallization - Mettler Toledo Source: Mettler Toledo URL:[Link]
-
Conformational Polymorphism in Organic Crystals | Accounts of Chemical Research Source: ACS Publications URL:[Link]
- CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents Source: Google Patents URL
Sources
enhancing the reactivity of 6-Bromo-5-methylquinoxaline in SNAr reactions
Portal: 6-Bromo-5-methylquinoxaline SNAr Optimization
Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions specifically for 6-Bromo-5-methylquinoxaline .
Diagnostic Overview: The Chemical Challenge
Why is this specific substrate so resistant to SNAr? In a standard quinoxaline scaffold, the highly electronegative nitrogen atoms at positions 1 and 4 strongly withdraw electron density, highly activating the pyrazine ring (C2 and C3) for nucleophilic attack[1]. However, the fused benzene ring (C5-C8) is significantly less activated.
For 6-Bromo-5-methylquinoxaline, two specific factors severely depress SNAr reactivity at the C6 position:
-
Electronic Deactivation: The C5-methyl group is electron-donating via inductive (+I) and hyperconjugative effects. This increases the electron density at the adjacent C6 carbon, raising the activation energy required to form the anionic Meisenheimer complex[2].
-
Steric Hindrance: The bulky methyl group at C5 physically blocks the trajectory of incoming nucleophiles, making the approach of secondary amines or bulky alkoxides kinetically disfavored.
Troubleshooting Guides & Methodologies
Guide A: Overcoming the Activation Barrier (Thermodynamic Forcing)
When standard reflux conditions fail, you must force the reaction thermodynamically while utilizing polar aprotic solvents to leave the nucleophile unsolvated and highly reactive[3].
Self-Validating Protocol: Microwave-Assisted Direct SNAr Built-in Validation: The reaction mixture should transition from pale yellow to a deep chromophoric color (often dark orange/red) upon heating. This color shift visually validates the formation of the transient Meisenheimer complex. If the solution remains pale, the nucleophile has not engaged.
-
Reagent Preparation (Glovebox Recommended): In a dry, argon-purged 10 mL microwave vial, add 6-Bromo-5-methylquinoxaline (1.0 mmol, 1.0 equiv) and the nucleophile (e.g., pyrrolidine, 5.0 equiv).
-
Solvent & Base Selection: Add 2.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Add finely milled Cesium Carbonate (Cs2CO3, 2.5 equiv) to act as an acid scavenger and prevent nucleophile protonation.
-
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate at 180 °C for 60 minutes with high stirring. (Caution: High pressure will build; ensure the vial is rated for >20 bar).
-
Reaction Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material's isotopic doublet (M+H: 223/225) and the appearance of the product mass.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with a 5% aqueous LiCl solution (3 x 10 mL). Expert Insight: LiCl drastically improves the partitioning of NMP into the aqueous layer, preventing emulsion formation.
-
Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
Step-by-step workflow for the microwave-assisted direct SNAr protocol.
Guide B: The Benzyne Alternative (Elimination-Addition)
If steric hindrance from the 5-methyl group completely prevents direct SNAr, you can bypass the Meisenheimer complex entirely by generating a transient benzyne (aryne) intermediate using extremely strong bases[4].
Self-Validating Protocol: Benzyne-Mediated Amination Built-in Validation: The generation of the NaNH2 base in liquid ammonia is confirmed by the disappearance of the deep blue color of solvated electrons (Na in NH3) upon the addition of catalytic Fe(NO3)3, yielding a grey suspension.
-
Cryogenic Setup: Equip a 3-neck flask with a dry ice/acetone condenser and cool to -78 °C.
-
Ammonia Condensation: Condense 20 mL of anhydrous ammonia gas into the flask.
-
Base Generation: Add a catalytic amount of Fe(NO3)3 (~5 mg). Slowly add sodium metal (3.0 mmol, 3.0 equiv) in small pieces. Wait until the initial deep blue color turns into a grey suspension (confirming NaNH2 formation).
-
Substrate Addition: Slowly add a solution of 6-Bromo-5-methylquinoxaline (1.0 mmol, 1.0 equiv) in 2 mL anhydrous THF.
-
Reaction: Replace the -78 °C bath with a -33 °C bath (liquid NH3 reflux). Stir for 3 hours.
-
Quenching & Workup: Cautiously add solid NH4Cl (5.0 mmol) to quench excess base. Allow the ammonia to evaporate overnight in a well-ventilated fume hood. Extract the residue with Dichloromethane, wash with water, dry, and concentrate.
Mechanistic divergence of the benzyne (elimination-addition) pathway.
Quantitative Data: Reactivity Matrix
The following table summarizes expected outcomes based on different SNAr conditions applied to 6-Bromo-5-methylquinoxaline.
| Reaction Strategy | Reagents / Solvent | Temp / Time | Mechanism | Expected Yield | Regioselectivity |
| Standard Thermal | Amine, K2CO3, DMF | 100 °C / 24 h | Direct SNAr | < 5% | C6 only |
| Microwave-Assisted | Amine, Cs2CO3, NMP | 180 °C / 1 h | Direct SNAr | 40 - 60% | C6 only |
| Benzyne Pathway | NaNH2, Liquid NH3 | -33 °C / 3 h | Elim-Addition | 70 - 85% | C6 & C7 mixture (~1:3) |
| Phase Transfer | Amine, KOH, TBAB, Toluene | 110 °C / 18 h | Direct SNAr | 10 - 15% | C6 only |
Frequently Asked Questions (FAQs)
Q: I am running the reaction at 120 °C in DMF, but my LC-MS shows 95% unreacted starting material. What is failing? A: The activation energy for forming the Meisenheimer complex at the C6 position is simply too high for standard thermal heating due to the electron-donating C5-methyl group[2]. You must switch to microwave irradiation (160-180 °C) to overcome this kinetic barrier. Furthermore, ensure your DMF is strictly anhydrous; water will hydrolyze DMF to dimethylamine at these temperatures, creating a highly reactive competing nucleophile.
Q: Can I use N-oxidation to activate the C6 position? A: Oxidizing the quinoxaline to its 1,4-di-N-oxide form does increase the overall electrophilicity of the ring system. However, N-oxides primarily direct nucleophilic attack to the adjacent pyrazine ring (C2/C3) or the ortho/para positions relative to the N-oxide. While it provides a marginal inductive pull from the benzene ring, it rarely provides enough activation to overcome the steric hindrance of the C5-methyl group for a direct C6-SNAr.
Q: My nucleophile degrades at 180 °C in the microwave. What is my fallback? A: If your nucleophile is thermally unstable, pure SNAr is not viable. You must pivot to a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). Using a Palladium precatalyst (like Pd2(dba)3), a bulky electron-rich ligand (like BrettPhos or RuPhos), and Sodium tert-butoxide at 80-100 °C will successfully substitute the C6-bromide without requiring the harsh conditions of a catalyst-free SNAr[5].
Q: In the benzyne protocol, why do I get more of the 7-substituted product than the 6-substituted product? A: The benzyne intermediate forms a triple bond between C6 and C7. When the nucleophile attacks, it can technically attack either carbon. However, the C5-methyl group exerts significant steric bulk. The nucleophile will preferentially attack the less hindered C7 position, making the 7-amino derivative the major thermodynamic product, while your desired 6-amino derivative becomes the minor product[4].
References
-
A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Chemistry of 2,3-Dichloroquinoxalines Source: ResearchGate URL:[Link]
-
Directed nucleophilic aromatic substitution reaction Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Nucleophilic Aromatic Substitution Source: Mustansiriyah University URL:[Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps Source: Chemistry Steps URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TLC Monitoring of Quinoxaline Synthesis
Welcome to the Technical Support Center. As application scientists, we frequently observe that while the classical cyclocondensation between o-phenylenediamines and 1,2-dicarbonyl compounds to yield quinoxalines is synthetically robust[1][2], chromatographic monitoring is often plagued by tailing amines, matrix effects, and overlapping UV profiles.
To ensure scientific integrity and eliminate false positives, this guide provides a self-validating analytical framework. By combining orthogonal visualization techniques (UV quenching and chemical staining) with optimized mobile phase chemistry, you can definitively track reaction kinetics and product formation.
Standard Operating Procedure (SOP): Self-Validating TLC Workflow
To accurately monitor the consumption of o-phenylenediamine, your TLC protocol must account for the high polarity and basicity of the starting materials. The following step-by-step methodology ensures reproducible, high-resolution separations.
Step 1: Sample Preparation & Matrix Dilution
Never spot a crude reaction mixture directly. High concentrations saturate the stationary phase, leading to mass overload and diffuse spots[3].
-
Action: Withdraw a 10 µL aliquot of the reaction mixture. Dilute it in 100–200 µL of a volatile, polar solvent (e.g., methanol or ethyl acetate) to quench the reaction and normalize the concentration[3].
Step 2: Plate Preparation & Co-Spotting
To validate that an observed spot is truly your starting material and not a matrix-shifted artifact, you must use a three-lane co-spotting technique.
-
Action: On a Silica Gel 60 F254 plate, mark three origins:
-
Lane A: Standard o-phenylenediamine (Reference).
-
Lane B: Co-spot (Standard + Diluted Reaction Mixture).
-
Lane C: Diluted Reaction Mixture.
-
Step 3: Elution with Silanol Suppression
Basic amines interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing severe tailing[3][4].
-
Action: Prepare a mobile phase of Hexane:Ethyl Acetate (typically 7:3 or 8:2 v/v). Crucially, add 1–2% Triethylamine (TEA) to the mixture. The TEA acts as a competing base, neutralizing active silanol sites and forcing the diamine to migrate as a tight, Gaussian band[3][4]. Elute until the solvent front is 0.5 cm from the top edge.
Step 4: Orthogonal Visualization (Non-Destructive + Destructive)
Relying solely on UV light is insufficient, as both starting materials and the quinoxaline product possess conjugated π -systems that absorb at 254 nm[5].
-
Primary (UV 254 nm): Examine the dried plate under short-wave UV light. Aromatic compounds will quench the plate's green fluorescence, appearing as dark shadows[5][6]. Lightly outline these spots with a pencil.
-
Secondary (Ninhydrin Stain): In a fume hood, spray the plate evenly with a Ninhydrin solution (0.2 g ninhydrin in 100 mL absolute ethanol)[7][8]. Heat the plate at 120 °C for 3–5 minutes. Ninhydrin reacts selectively with the free primary amino groups of unreacted o-phenylenediamine to form a distinct pink/purple complex (Ruhemann's purple)[7][9]. The fully cyclized quinoxaline lacks primary amines and will remain unstained.
Workflow Visualization
Workflow for TLC monitoring of quinoxaline synthesis using dual visualization.
Analytical Data Summary
The following table summarizes the expected chromatographic behavior of typical components during quinoxaline synthesis. Use this as a baseline for interpreting your TLC plates.
| Component | Relative Polarity | Expected Rf Range | UV Response (254 nm) | Ninhydrin Stain Response |
| 1,2-Dicarbonyl (e.g., Benzil) | Low | High (0.60 – 0.80) | Strong Dark Spot (Quenching) | Negative (No color change) |
| Quinoxaline Product | Moderate | Medium (0.40 – 0.60) | Strong Dark Spot (Quenching) | Negative (No color change) |
| o-Phenylenediamine | High (Basic) | Low (0.10 – 0.30) | Strong Dark Spot (Quenching) | Positive (Pink / Purple) |
(Note: Exact Rf values will vary based on specific substituents and the exact ratio of your Hexane/Ethyl Acetate mobile phase. Always rely on standard references rather than absolute Rf values[3][8].)
Troubleshooting & FAQs
Q: My o-phenylenediamine starting material spot is severely streaking from the baseline, making it impossible to resolve from the newly formed quinoxaline. How do I fix this? A: This is a classic physicochemical issue. Tailing occurs because the basic amino groups of o-phenylenediamine undergo strong, secondary hydrogen-bonding interactions with the acidic silanol groups on the silica gel stationary phase[3][4]. Resolution: You must modify your mobile phase. Adding 1–2% Triethylamine (TEA) to your developing solvent will selectively bind to and deactivate the acidic silanol sites on the plate, allowing the diamine to elute as a sharp, well-defined spot[3][4].
Q: Both my starting materials and the quinoxaline product absorb strongly at 254 nm, and their Rf values are very close. How can I definitively prove the diamine is fully consumed? A: While UV visualization is excellent for detecting conjugated aromatic systems[5], it lacks functional group specificity. Resolution: Employ the orthogonal Ninhydrin staining method described in the SOP. Ninhydrin reacts exclusively with the free primary amines of the starting material[7][9]. If the reaction is complete, the cyclized quinoxaline (which lacks primary amines) will remain invisible to the stain, allowing you to confirm the complete consumption of the diamine even if the spots overlap under UV light.
Q: The reaction mixture spot at the baseline has turned completely black, and I see multiple faint, unidentifiable spots appearing over time. Is my product degrading? A: It is highly likely that your starting material, rather than the product, is degrading. o-Phenylenediamine is highly susceptible to air oxidation, which forms complex, dark polymeric mixtures. Resolution: Ensure you are using freshly prepared, unoxidized starting materials. If your specific condensation requires extended heating times, conduct the reaction under an inert atmosphere (Nitrogen or Argon). Furthermore, do not leave your spotted TLC plates exposed to the air and light for extended periods before elution.
Q: My spots are massive, diffuse blobs that overlap regardless of how I adjust the Hexane:Ethyl Acetate ratio. What is the cause? A: This is a symptom of sample mass overload[3][4]. Applying too highly concentrated a sample saturates the local stationary phase, preventing efficient partitioning between the mobile and stationary phases. Resolution: Dilute your reaction aliquot significantly (e.g., 1:20 in methanol) before spotting[3]. Use a fine glass microcapillary to apply spots no larger than 1–2 mm in diameter. Progressive dilution tests will help you identify the optimal loading level for sharp resolution[3].
References
-
Thin Layer Chromatography - Indian Institute of Technology Guwahati. iitg.ac.in. [Link]
-
Thin Layer Chromatography Visualization Reagents. University of Illinois. [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Peak Tailing Causes and Solutions. Scribd.[Link]
-
TLC-Thin Layer Chromatography Principles and Detection. OperaChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. organomation.com [organomation.com]
- 4. scribd.com [scribd.com]
- 5. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 6. epfl.ch [epfl.ch]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. iitg.ac.in [iitg.ac.in]
Validation & Comparative
High-Resolution 13C NMR Analysis of Substituted Quinoxalines: A Comparative Guide to Probe Technologies
The Analytical Challenge of Quinoxalines
Quinoxalines, also known as benzopyrazines, are a critical class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring[1]. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous 1 such as kinase inhibitors and anticancer agents[1].
Precise structural elucidation of substituted quinoxalines relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy to establish structure-activity relationships (SAR)[1]. However, analyzing these molecules presents distinct physical and electronic challenges:
-
Quaternary Carbons: The quinoxaline core contains multiple quaternary carbons (e.g., C2, C3, C4a, C8a). Because they lack directly attached protons, they do not benefit significantly from Nuclear Overhauser Effect (NOE) enhancement during standard 1H-decoupled 13C acquisitions.
-
Long Relaxation Times: Quaternary carbons exhibit long longitudinal relaxation times ( T1 ). If the inter-scan delay is too short, these signals saturate and disappear into the baseline.
-
Low Sensitivity: The 13C isotope has a natural abundance of only 1.1% and a low gyromagnetic ratio, making it inherently difficult to detect[2].
To overcome these hurdles, laboratories must choose between standard Room Temperature (RT) Probes and Cryogenically Cooled Probes (CryoProbes). This guide objectively compares these two hardware solutions to optimize your analytical workflow.
Technology Comparison: RT Probes vs. CryoProbes
The Mechanism of Sensitivity Enhancement
In an NMR spectrometer, the probe contains the radiofrequency (RF) coils that detect the weak, microvolt-level signals emitted by the sample[3].
-
Room Temperature (RT) Probes: The RF coils and preamplifiers operate at ambient temperature (~300 K). The random thermal motion of electrons in these components generates Johnson-Nyquist noise, which competes with and obscures the weak 13C signal[4].
-
CryoProbes: The transmit/receive coils and preamplifiers are cooled with a continuous stream of helium gas to ~20 K[5]. According to the Johnson-Nyquist equation,2 by a factor of 300/20≈3.9 [2]. This yields a 3× to 5× improvement in the Signal-to-Noise Ratio (SNR) over equivalent RT probes[4],[2].
Because NMR experiment time scales with the inverse square of SNR ( Time∝1/SNR2 ), a 4× increase in SNR allows a CryoProbe to achieve the same spectral quality in5 compared to a conventional probe[5].
Comparative Performance Data
Table 1: Performance Comparison for 13C NMR of a Mass-Limited Substituted Quinoxaline (500 MHz)
| Metric | Standard RT Probe (BBO) | CryoProbe (TCI/BBO) | Causality / Field Note |
| Hardware Temp. | ~300 K | ~20 K (Coil/Preamp) | Cryogenic cooling suppresses Johnson-Nyquist thermal noise[4]. |
| Required Mass | 50 - 100 mg[1] | 2 - 15 mg | CryoProbes are essential for mass-limited late-stage drug candidates. |
| 13C SNR/scan | 1x (Baseline) | ~3x - 5x[2] | Direct result of a lowered electronic noise floor[3]. |
| Time to SNR=10 | ~16 hours | ~1 hour | Time scales by 1/SNR2 . A 4x SNR gain reduces time by 16x[5]. |
| Quaternary C | Poor (often lost in noise) | Excellent | Enhanced sensitivity easily captures un-enhanced C4a/C8a signals. |
Experimental Workflow: 13C NMR Protocol for Quinoxalines
To ensure a self-validating system, the following protocol integrates internal checks to verify sample integrity and instrument tuning.
Step 1: Meticulous Sample Preparation
-
Weighing: Weigh 1 for an RT probe[1], or 5-15 mg for a CryoProbe.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl3 or DMSO-d6)[1].
-
Self-Validation: Ensure the solution is perfectly clear. Particulates distort magnetic field homogeneity, which will visibly manifest as broad, asymmetrical peaks in the final spectrum.
-
-
Filtration: Filter the solution through a glass Pasteur pipette packed with glass wool directly into a high-quality 5 mm NMR tube[1].
Step 2: Instrument Tuning and Shimming
-
Insertion & Temperature: Insert the sample. In a CryoProbe, the sample is thermally isolated and 4 (e.g., 298 K) despite being millimeters away from the cold zone[4].
-
Tuning and Matching (ATM): Perform automatic tuning and matching on both the 1H and 13C channels[4].
-
Causality: Perfect impedance matching maximizes power transfer to the sample and signal reception to the preamplifier.
-
Self-Validation: The ATM curve should show a sharp, centered dip at the exact Larmor frequency of 13C.
-
-
Locking & Shimming: Lock onto the solvent's deuterium signal. Execute 3D gradient shimming to optimize field homogeneity.
Step 3: Parameter Optimization for Quinoxalines
-
Spectral Width (SW): Set to ~250 ppm to encompass highly deshielded imine/aromatic carbons.
-
Relaxation Delay (D1): Set D1 to 2.0 - 3.0 seconds.
-
Causality: The pyrazine ring quaternary carbons have long T1 times. A short D1 will saturate these spins, rendering them invisible.
-
-
Decoupling: Apply WALTZ-16 or GARP proton decoupling during acquisition to collapse 13C-1H multiplets into sharp singlets, increasing peak height.
Step 4: Acquisition and Processing
-
Acquisition: Run the sequence. For an RT probe, thousands of scans may be required. For a CryoProbe, significantly fewer scans suffice due to the 2[2].
-
Processing: Apply an exponential line broadening (LB) window function (e.g., 1.0 Hz) before Fourier Transformation (FT) to artificially boost SNR[1]. Perform 1[1].
Decision Matrix Visualization
The following logical workflow illustrates how a spectroscopist should select the appropriate probe and methodology based on sample constraints.
Decision matrix for 13C NMR probe selection and acquisition workflow for quinoxalines.
Conclusion
For routine analysis of highly soluble, abundant quinoxaline intermediates, standard RT probes remain the cost-effective workhorse of the analytical laboratory. However, when dealing with mass-limited, potent drug candidates or highly substituted derivatives where quaternary carbon signals are heavily suppressed, CryoProbe technology is indispensable. By reducing electronic thermal noise, CryoProbes transform multi-day 13C acquisitions into sub-hour routine experiments, drastically accelerating the drug development pipeline.
References
-
Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines Source: benchchem.com URL:1
-
Cryoprobe Source: nmrwiki.org URL:5
-
CryoProbes for NMR - Cryogenic Probes Source: bruker.com URL:4
-
How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples Source: creative-biostructure.com URL:2
-
What is a cryoprobe? - NMR and Chemistry MS Facilities Source: cornell.edu URL:3
Sources
Comparative Guide: Palladium Catalysts for Suzuki-Miyaura Cross-Coupling
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and materials synthesis is the optimization of the Suzuki-Miyaura cross-coupling reaction. While the fundamental transformation—coupling an organoboron reagent with an organic halide—remains consistent, the choice of palladium catalyst dictates the boundary between a quantitative yield and a complex mixture of unreacted starting materials and protodeboronated byproducts[1].
This guide objectively evaluates four distinct classes of palladium catalysts, providing the mechanistic causality behind their performance, comparative experimental data, and a self-validating protocol for challenging substrates.
Mechanistic Rationale: The Catalytic Bottlenecks
To select the correct catalyst, we must first understand the kinetic bottlenecks of the Suzuki-Miyaura catalytic cycle. The cycle consists of three primary steps: Oxidative Addition , Transmetalation , and Reductive Elimination [1].
-
Oxidative Addition (OA): Often the rate-limiting step for aryl chlorides and deactivated (electron-rich) aryl bromides. It requires an electron-rich palladium center to donate electron density into the C–X σ∗ antibonding orbital.
-
Reductive Elimination (RE): Accelerated by steric bulk on the ancillary ligands, which forces the two coupling partners on the palladium center closer together, lowering the activation energy for product release[2].
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting key intermediate states.
Catalyst Archetypes and Performance Analysis
Class 1: Classical Pd(0) Complexes — Pd(PPh3)4
Tetrakis(triphenylphosphine)palladium(0) is the historical standard[1][3].
-
Mechanism & Causality: It enters the cycle as a 14- or 16-electron Pd(0) species. However, triphenylphosphine is only moderately electron-donating.
-
Verdict: Excellent for unhindered aryl iodides and electron-deficient aryl bromides. It routinely fails with aryl chlorides because the Pd center lacks the electron density required to break the strong C–Cl bond (~96 kcal/mol).
Class 2: Bidentate Phosphine Pd(II) Precatalysts — Pd(dppf)Cl2
-
Mechanism & Causality: This Pd(II) precatalyst must be reduced in situ to the active Pd(0) species, a process facilitated by the base and solvent (e.g., primary alcohols or DMSO)[2][4]. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is highly favorable for the reductive elimination step.
-
Verdict: A robust workhorse for pharmaceutical intermediates, particularly effective for aryl bromides and triflates.
Class 3: Dialkylbiarylphosphine Ligands — SPhos & XPhos
Developed by the Buchwald group, these ligands are typically deployed as pre-formed palladacycles (e.g., SPhos-Pd G3)[3].
-
Mechanism & Causality: The dicyclohexyl/diisopropyl groups are highly electron-donating, supercharging the palladium center to rapidly undergo oxidative addition with stubborn aryl chlorides[2]. Simultaneously, the sheer steric bulk of the biaryl backbone accelerates reductive elimination[2].
-
Verdict: The gold standard for sterically hindered substrates and unactivated aryl chlorides.
Class 4: NHC-Ligated Precatalysts — PEPPSI-IPr
Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes utilize N-heterocyclic carbenes (NHCs)[3][5].
-
Mechanism & Causality: NHCs are stronger σ -donors than phosphines, making the Pd center exceptionally electron-rich. The pyridine ligand acts as a "throw-away" stabilizing group that easily dissociates in solution to open a coordination site for the aryl halide[3]. The bulky diisopropylphenyl groups prevent the formation of catalytically dead palladium black nanoparticles[1].
-
Verdict: Exceptional stability and turnover numbers (TON). Ideal for deactivated aryl bromides and chlorides at very low catalyst loadings (often <1 mol%)[5].
Caption: Decision tree for selecting palladium catalysts based on substrate reactivity.
Quantitative Performance Comparison
To objectively compare these catalysts, we look at benchmarking data for the coupling of a deactivated, electron-rich substrate: 4-bromoanisole with phenylboronic acid [3].
| Catalyst System | Ligand Type | Base / Solvent | Temp / Time | Yield (%) | Causality for Performance |
| Pd(PPh3)4 | Monodentate Phosphine | Na2CO3 / Dioxane- H2O | 90 °C / 12 h | ~31% | Insufficient electron density for rapid OA of deactivated Ar-Br. |
| Pd(dppf)Cl2 | Bidentate Phosphine | K2CO3 / Dioxane- H2O | 90 °C / 12 h | ~65% | Cis-geometry aids RE, but OA remains sluggish. |
| SPhos-Pd | Dialkylbiarylphosphine | K3PO4 / 1,4-Dioxane | 100 °C / 4 h | 95% | Electron-rich phosphine accelerates OA; bulk accelerates RE. |
| PEPPSI-IPr | N-Heterocyclic Carbene | K2CO3 / THF | 60 °C / 2 h | >95% | Extreme σ -donation from NHC ensures rapid OA even at lower temps. |
Data derived from standardized benchmarking of deactivated aryl bromides[3].
Experimental Workflow & Self-Validating Protocol
The following methodology details a highly reliable protocol for coupling deactivated aryl chlorides/bromides using PEPPSI-IPr [3][5]. It is designed as a self-validating system, meaning the operator can visually and analytically confirm the reaction's trajectory at specific checkpoints, preventing wasted time on failed runs.
Materials Required
-
Electrophile: 4-Bromoanisole (1.0 mmol)
-
Nucleophile: Phenylboronic acid (1.5 mmol)
-
Catalyst: PEPPSI-IPr (0.01 mmol, 1 mol%)[3]
-
Base: K2CO3 (2.0 mmol)
-
Solvent: Anhydrous THF (5.0 mL)
Step-by-Step Methodology
Step 1: Reagent Loading & Inertion
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, PEPPSI-IPr, and K2CO3 [3].
-
Seal the flask with a septum and purge with Argon via a Schlenk line (3 cycles of vacuum/Argon).
-
Causality: While PEPPSI-IPr is bench-stable, the active Pd(0) species generated in situ is highly sensitive to oxygen, which can cause premature catalyst death (Pd black formation)[1].
-
Step 2: Solvent Addition & Initiation
-
Inject 5.0 mL of sparged, anhydrous THF through the septum.
-
Heat the reaction mixture to 60 °C with vigorous stirring (800+ rpm)[3].
-
Validation Checkpoint 1 (Visual): If using Pd(dppf)Cl2 instead of PEPPSI-IPr, the solution will initially be orange/red. Upon heating and base-mediated reduction, the solution will rapidly shift to a dark brown/black suspension. This color shift is a positive indicator of successful reduction to the active Pd(0) species[4][6]. PEPPSI-IPr will typically form a pale to golden-yellow homogeneous solution as the pyridine ligand dissociates.
-
Step 3: In-Process Monitoring
-
After 60 minutes, withdraw a 50 μL aliquot via syringe.
-
Quench the aliquot in 0.5 mL EtOAc and 0.5 mL H2O . Extract the organic layer and analyze via GC-MS.
-
Validation Checkpoint 2 (Analytical): The GC-MS trace must show the complete disappearance of the 4-bromoanisole peak and the emergence of the biphenyl product mass. If starting material remains but boronic acid is depleted, protodeboronation has occurred[1]; add 0.5 eq more boronic acid.
-
Step 4: Workup & Isolation
-
Once complete (typically 2 hours)[3], cool the reaction to room temperature.
-
Dilute with EtOAc (15 mL) and wash with distilled water (2 x 10 mL) to remove inorganic salts.
-
Dry the organic layer over MgSO4 , filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl product.
References
-
Organic Process Research & Development (ACS). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS Macro Letters. Chain-Growth Polymerization of Benzotriazole Using Suzuki–Miyaura Cross-Coupling and Dialkylbiarylphosphine Palladium Catalysts. Available at: [Link]
-
Organic Chemistry (RSC). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
-
r/Chempros (Reddit Community). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
Sources
Validation of Quinoxaline Synthesis Through Spectral Data: A Comparative Guide on Conventional vs. Green Methodologies
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Methodological Comparison, Experimental Protocols, and Spectral Validation Workflows
Executive Summary & Mechanistic Overview
Quinoxalines are privileged nitrogen-containing heterocycles that serve as foundational scaffolds in medicinal chemistry, exhibiting broad-spectrum biological activities including anti-cancer, anti-viral, and anti-bacterial properties. The structural core is traditionally synthesized via the double condensation of an o-phenylenediamine (1,2-diamine) with a 1,2-dicarbonyl compound (such as benzil or glyoxal).
From a mechanistic standpoint, the reaction is driven by the nucleophilic attack of the primary amine groups onto the highly electrophilic carbonyl carbons. This forms a transient di-imine intermediate, which undergoes rapid dehydration and spontaneous cyclocondensation to yield the stable, aromatic pyrazine ring of the quinoxaline core. Validating this structural transformation requires a rigorous, multi-modal spectral approach to confirm the disappearance of functional precursors and the formation of the highly conjugated C=N system.
Fig 1: Reaction pathways and spectral validation workflow for quinoxaline synthesis.
Methodological Comparison: Conventional vs. Green Synthesis
The choice of synthetic methodology drastically impacts reaction kinetics, yield, and environmental footprint.
Conventional Synthesis: Historically, quinoxaline synthesis involves refluxing the reactants in organic solvents like ethanol or acetic acid for 2 to 12 hours. While reliable, this method suffers from prolonged thermal exposure which can lead to product degradation, side-product formation (e.g., double substitution), and generally lower yields (34–70%) (1)[1].
Microwave-Assisted Synthesis (MAS) & Green Catalysis: Modern approaches utilize microwave irradiation combined with green catalysts (e.g., molecular iodine, nicotinamide, or polymer-supported sulfanilic acid) in aqueous or solvent-free media. The causality behind the success of MAS lies in "non-thermal microwave effects" and dielectric heating; microwave energy directly couples with the dipoles of the reactants, causing rapid localized superheating. This instantaneous energy transfer overcomes the activation energy barrier for nucleophilic attack in seconds, yielding a highly pure product while minimizing the E-factor (2)[2].
Table 1: Comparative Performance Metrics
| Metric | Conventional Reflux | Microwave-Assisted (Green) | Causality / Scientific Rationale |
| Reaction Time | 2 – 12 hours | 60 seconds – 15 minutes | Microwave irradiation induces direct dipole rotation, accelerating cyclocondensation kinetics[3]. |
| Typical Yield | 34% – 70% | 85% – 99% | Rapid heating prevents thermal degradation and limits competitive side reactions[1]. |
| Catalyst / Solvent | Acetic Acid / Ethanol | Iodine, Nicotinamide / Water | Green catalysts provide efficient proton transfer in benign media without generating toxic waste[4][5]. |
| E-factor | High | Near-Zero | Solvent-free or aqueous conditions drastically reduce the mass of waste generated per mass of product[6]. |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating in-line checkpoints to verify reaction progress before proceeding to spectral analysis.
Protocol A: Conventional Synthesis of 2,3-Diphenylquinoxaline
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of o-phenylenediamine and 10 mmol of benzil in 20 mL of absolute ethanol.
-
Catalysis: Add 1 mL of glacial acetic acid to act as a mild Brønsted acid catalyst, facilitating the protonation of the carbonyl oxygen.
-
Reflux: Heat the mixture to reflux (~80°C) under continuous magnetic stirring for 2 to 4 hours.
-
Validation Checkpoint 1: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the distinct UV-active spots of the starting materials completely disappear, replaced by a single, lower-Rf product spot.
-
-
Isolation: Cool the mixture to room temperature, then pour it over 50 g of crushed ice. The sudden drop in solubility forces the crude quinoxaline to precipitate.
-
Purification: Filter the solid under vacuum, wash with cold water to remove residual acid, and recrystallize from hot ethanol to yield needle-like crystals.
Protocol B: Microwave-Assisted Green Synthesis (Iodine-Catalyzed)
-
Preparation: In a microwave-safe glass vessel, mix 1.0 mmol of o-phenylenediamine and 1.0 mmol of benzil.
-
Green Medium: Add 1 mL of an Ethanol/Water (1:1) mixture and a catalytic amount of molecular iodine (5 mol%) (5)[5].
-
Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at a low power setting (e.g., 160 W - 300 W, ~50°C) for 60 to 120 seconds (3)[3].
-
Validation Checkpoint 2: A rapid physical transformation (often a color shift to deep yellow/orange and the formation of a solid mass) indicates the instantaneous cyclocondensation has occurred.
-
-
Workup: Add 10 mL of dichloromethane to dissolve the product. Wash the organic layer with 5% sodium thiosulfate solution (to neutralize the iodine catalyst) and brine.
-
Drying: Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and collect the highly pure product.
Spectral Validation of the Quinoxaline Core
The true confirmation of a successful synthesis relies on spectral data. The transformation from a primary amine and a diketone to a conjugated pyrazine ring produces distinct, predictable shifts in FT-IR and NMR spectroscopy.
FT-IR Spectroscopy Causality
In the starting materials, o-phenylenediamine exhibits strong N-H stretching vibrations between 3200–3400 cm⁻¹, while the 1,2-dicarbonyl compound shows a sharp C=O stretch at approximately 1662 cm⁻¹. Upon successful cyclization, both of these signals must completely disappear . They are replaced by a prominent C=N stretching vibration characteristic of the pyrazine ring, typically observed between 1525 cm⁻¹ and 1635 cm⁻¹ (6)[6].
¹H and ¹³C NMR Spectroscopy Causality
The formation of the quinoxaline core creates a highly conjugated, electron-withdrawing aromatic system.
-
¹H NMR: The broad singlet of the primary amine protons (~4.0-5.0 ppm) vanishes. Because the newly formed pyrazine nitrogens are highly electronegative, they strongly deshield the adjacent aromatic protons of the fused benzene ring. This pushes the quinoxaline aromatic protons downfield, typically appearing as distinct doublets or multiplets in the 7.7 to 8.3 ppm range (4)[4].
-
¹³C NMR: The highly deshielded carbonyl carbons of the starting material (~190 ppm) are consumed. The diagnostic marker for the quinoxaline product is the appearance of the sp² hybridized C=N carbons, which resonate characteristically at 152–154 ppm (7)[7].
Table 2: Key Spectral Validation Markers for 2,3-Diphenylquinoxaline
| Analytical Technique | Target Functional Group / Atom | Expected Signal / Shift | Diagnostic Significance |
| FT-IR | N-H and C=O bonds | Disappearance of 3200-3400 cm⁻¹ & 1662 cm⁻¹ | Confirms total consumption of starting materials. |
| FT-IR | C=N bond (Imine) | Appearance at ~1525 - 1635 cm⁻¹ | Confirms the formation of the pyrazine ring. |
| ¹H NMR (CDCl₃) | Quinoxaline core protons | Multiplets at 8.15 - 8.30 ppm | Deshielding confirms the electron-withdrawing nature of the fused N-heterocycle. |
| ¹³C NMR (CDCl₃) | C=N carbons | Peak at ~152.0 - 153.7 ppm | Definitive proof of the imine carbon environment in the conjugated system. |
| HRMS (ESI-TOF) | Exact Mass | [M+H]⁺ peak matching calculated mass | Validates the exact molecular weight and absence of fragmentation/degradation. |
Conclusion
The transition from conventional thermal reflux to microwave-assisted green synthesis represents a critical optimization in the development of quinoxaline derivatives. By leveraging non-thermal microwave effects and benign catalysts, researchers can compress reaction times from hours to seconds while virtually eliminating toxic waste. Regardless of the methodology employed, rigorous validation through FT-IR and NMR spectral data remains the absolute standard for confirming the successful cyclocondensation and structural integrity of the quinoxaline core.
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
A Comparative Guide to Quinoxaline Synthesis: Classical versus Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in medicinal chemistry and materials science.[1][2] Their scaffold is a key component in a wide array of pharmacologically active molecules, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5][6] The synthesis of the quinoxaline core is, therefore, a critical step in the development of new therapeutic agents and functional materials.[7]
Traditionally, the synthesis of quinoxalines has been dominated by classical methods that often require long reaction times and harsh conditions.[7][8] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a more efficient, rapid, and environmentally friendly alternative.[6][9][10] This guide provides an in-depth, objective comparison of classical and microwave-assisted quinoxaline synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
The Cornerstone of Quinoxaline Synthesis: A Mechanistic Overview
The most prevalent method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine (an aryl 1,2-diamine) with a 1,2-dicarbonyl compound.[2][3][5][11] This reaction proceeds through a cyclocondensation mechanism, which is fundamental to both classical and microwave-assisted approaches.
The generally accepted mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by the intramolecular cyclization through the attack of the second amino group on the other carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic quinoxaline ring.
Caption: Workflow for Classical Quinoxaline Synthesis.
Classical Synthesis: The Tried-and-True Approach
The classical synthesis of quinoxalines, first reported by Hinsberg and Körner in 1884, has been a reliable method for over a century.[7] This approach typically involves the refluxing of an o-phenylenediamine and a 1,2-dicarbonyl compound in a suitable solvent, often with an acid catalyst.
Common Reaction Conditions:
-
Solvents: Glacial acetic acid is frequently used as it acts as both a solvent and a catalyst.[5] Ethanol is another common choice.[3][11]
-
Catalysts: While the reaction can proceed without a catalyst, especially in acidic solvents, various catalysts are employed to improve yields and reaction rates. These can range from simple acids to more complex systems.
-
Temperature: Reactions are typically carried out at the reflux temperature of the chosen solvent.
-
Reaction Time: A significant drawback of the classical method is the long reaction time, often ranging from several hours to even days.[6]
Representative Classical Experimental Protocol
This protocol describes the synthesis of 2,3-diphenylquinoxaline via the classical condensation of o-phenylenediamine and benzil in glacial acetic acid.[5]
Materials:
-
ortho-Phenylenediamine (1.0 mmol, 108 mg)
-
Benzil (1.0 mmol, 210 mg)
-
Glacial Acetic Acid (10 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add o-phenylenediamine and benzil.
-
Add glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and place it on a heating mantle with stirring.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water. The solid product will precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.
Microwave-Assisted Synthesis: The Modern, Efficient Alternative
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactants directly and efficiently.[12] This technology offers several advantages over conventional heating, including significantly reduced reaction times, often higher yields, and the possibility of performing reactions under solvent-free conditions, which aligns with the principles of green chemistry.[4][10][12][13][14]
Key Advantages of Microwave Synthesis:
-
Rapid Reaction Times: Reactions are often completed in minutes instead of hours.[12][15][16]
-
Higher Yields: Improved yields are frequently observed compared to conventional methods.[4][9]
-
Greener Chemistry: The use of solvents can be minimized or eliminated, reducing waste and environmental impact.[8][10][12]
-
Enhanced Purity: Reduced reaction times can lead to fewer side products.[12]
Caption: Workflow for Microwave-Assisted Quinoxaline Synthesis.
Representative Microwave-Assisted Experimental Protocol
This protocol describes the synthesis of a quinoxaline derivative using a microwave-assisted, iodine-catalyzed method in an environmentally benign solvent system.[7][15]
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Ethanol/Water (1:1, 2 mL)
-
Iodine (5 mol%)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
CEM Discovery Microwave Synthesizer or similar equipment
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add 2 mL of 1:1 ethanol/water and a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 50 °C for 2-3 minutes.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).[15]
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Performance Comparison: Classical vs. Microwave-Assisted Synthesis
The following table provides a quantitative comparison of the two methods for the synthesis of various quinoxaline derivatives.
| Parameter | Classical Method | Microwave-Assisted Method | References |
| Reaction Time | 2-12 hours | 2-20 minutes | [5][6][7] |
| Typical Yield | 34-87% | 80-99% | [4][5][15][17] |
| Temperature | Reflux (e.g., ~118 °C in acetic acid) | 50-160 °C | [5][7][18] |
| Solvent | Acetic Acid, Ethanol | Ethanol/Water, Solvent-free | [5][10][15] |
| Catalyst | Often requires strong acids | Mild catalysts (e.g., Iodine) or catalyst-free | [5][7][15] |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) | [8] |
| Environmental Impact | Higher (use of hazardous solvents, more waste) | Lower (greener solvents, often solvent-free) | [8][10][13] |
Discussion: A Deeper Dive into the Comparison
Efficiency and Speed: The most striking advantage of microwave-assisted synthesis is the dramatic reduction in reaction time, from hours to mere minutes.[6][9] This rapid synthesis allows for high-throughput screening of different derivatives, a significant benefit in drug discovery.
Yield and Purity: Microwave synthesis often leads to higher yields of the desired quinoxaline product.[4][9] The rapid and uniform heating minimizes the formation of byproducts that can occur during prolonged heating in classical methods, resulting in a cleaner reaction profile and simplifying purification.
Green Chemistry and Sustainability: Microwave-assisted synthesis is often considered a "green" chemistry technique.[13][14] It frequently allows for reactions to be conducted in more environmentally friendly solvents like water or ethanol, or even under solvent-free conditions.[8][10] This, combined with lower energy consumption, significantly reduces the environmental footprint of the synthesis.[8]
Scalability and Equipment: While classical methods are well-established for large-scale industrial synthesis, modern microwave reactors are also capable of processing larger volumes, making microwave-assisted synthesis a viable option for scale-up. The primary consideration for adopting this method is the initial investment in specialized microwave equipment.
Conclusion
Both classical and microwave-assisted methods are effective for the synthesis of quinoxalines. The classical approach, while robust and well-understood, is often hampered by long reaction times and less favorable environmental credentials. In contrast, microwave-assisted synthesis has emerged as a superior alternative in many respects, offering remarkable speed, higher yields, and a greener profile.[7][9] For researchers and drug development professionals seeking to rapidly synthesize diverse libraries of quinoxaline derivatives with high efficiency and purity, the adoption of microwave-assisted techniques is a compelling and advantageous strategy.
References
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013, May 3). Retrieved from [Link]
-
An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024, August 3). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Some Quinoxaline-Incorporated Schiff Bases and Their Biological Evaluation - SciSpace. (n.d.). Retrieved from [Link]
-
Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation - Beilstein Journals. (2013, November 14). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinoxalines - A Review - Bentham Science Publishers. (2017, December 1). Retrieved from [Link]
-
Plausible mechanism for the formation of quinoxaline. - ResearchGate. (n.d.). Retrieved from [Link]
-
Full article: Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions - Taylor & Francis. (2006, August 18). Retrieved from [Link]
-
Methods of Preparation of Quinoxalines | Encyclopedia MDPI. (2023, November 23). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinoxaline Derivatives - eCommons. (2022, April 1). Retrieved from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14). Retrieved from [Link]
-
Quinoxaline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Various classical routes for the synthesis of quinoxalines derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives - R Discovery. (2024, March 1). Retrieved from [Link]
-
Sustainable Approaches Towards the Synthesis of Quinoxalines - ResearchGate. (n.d.). Retrieved from [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC. (n.d.). Retrieved from [Link]
-
Benign approaches for the microwave-assisted synthesis of quinoxalines - SciSpace. (2007, February 15). Retrieved from [Link]
-
Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives | Bentham Science. (2023, August 7). Retrieved from [Link]
-
Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review - IJIRT. (n.d.). Retrieved from [Link]
-
Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs) - Green Chemistry. (2022, March 31). Retrieved from [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijirt.org [ijirt.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. eurekaselect.com [eurekaselect.com]
- 15. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation [beilstein-journals.org]
- 17. scispace.com [scispace.com]
- 18. ecommons.udayton.edu [ecommons.udayton.edu]
comparison of N-heterocyclic carbene vs phosphine ligands in Suzuki coupling
As a Senior Application Scientist specializing in late-stage transition-metal catalysis, I frequently guide drug development teams through the critical decision of ligand selection. The Suzuki-Miyaura cross-coupling reaction is the undisputed workhorse of C–C bond formation in pharmaceutical synthesis. However, when transitioning from highly reactive aryl iodides or bromides to the more challenging, yet economically favorable, aryl chlorides, the choice of ligand dictates the success or failure of the reaction.
For decades, phosphine ligands were the default choice. Today, N-heterocyclic carbenes (NHCs) offer a formidable alternative[1]. This guide provides a rigorous, data-driven comparison of NHC and phosphine ligands, exploring the mechanistic causality behind their performance and providing self-validating protocols for your laboratory.
Mechanistic Causality: Electronics and Sterics
To understand why a specific ligand succeeds where another fails, we must examine how its electronic and steric profiles influence the catalytic cycle. The activation of aryl chlorides requires overcoming a high C–Cl bond dissociation energy (~96 kcal/mol).
Electronic Profiles: σ -Donation vs. π -Backbonding
-
Phosphines (e.g., SPhos, XPhos): Phosphines bind to palladium via σ -donation from the phosphorus lone pair and π -backbonding from the metal into the P–C σ
- orbitals. Advanced Buchwald dialkylbiarylphosphines (like SPhos) are highly electron-rich, which increases the electron density at the Pd center, thereby accelerating the oxidative addition of aryl chlorides[2].
-
NHCs (e.g., IPr, IMes): The fundamental differences between NHCs and phosphines lie in their electronic properties; NHCs are significantly stronger σ -donors and much weaker π -acceptors[1]. In NHCs, σ -donation is the dominant factor, establishing exceptionally strong metal–carbene bonds[3]. This intense electron donation makes the Pd(0) center hyper-nucleophilic, drastically lowering the activation barrier for oxidative addition.
Steric Profiles: Cone Angle vs. Buried Volume
-
Phosphines: Steric bulk is traditionally measured by the Tolman cone angle. Bulky phosphines facilitate the final step of the catalytic cycle—reductive elimination—by crowding the Pd(II) intermediate and forcing the biaryl product out[2].
-
NHCs: NHCs possess a "fan-like" steric profile, quantified by the percent buried volume ( %Vbur ). The bulky flanking groups (e.g., the 2,6-diisopropylphenyl groups in IPr) point directly toward the metal center, providing immense steric pressure that accelerates reductive elimination while simultaneously protecting the active Pd(0) species from degradation[3].
Catalytic cycle of Suzuki-Miyaura coupling highlighting ligand influence.
Quantitative Performance Comparison
The true test of a ligand system is its ability to couple deactivated or sterically hindered aryl chlorides. The table below summarizes the quantitative performance of traditional phosphines, advanced Buchwald phosphines, and well-defined NHC precatalysts.
| Catalyst System | Ligand Class | Catalyst Loading | Base | Temp (°C) | Yield (%) | Key Advantage |
| Pd(PPh3)4 | Traditional Phosphine | 5.0 mol% | Na2CO3 | 100 | < 20 | Low cost, historical baseline. Fails for most aryl chlorides. |
| Pd(OAc)2 / SPhos | Buchwald Phosphine | 1.0 mol% | K3PO4 | 80 | > 95 | Unprecedented activity for extremely hindered biaryls[2]. |
| Pd-PEPPSI-IPr | NHC Precatalyst | 1.0 mol% | KOH | 60 | > 95 | Bench-stable, strong metal-ligand bonds prevent degradation[1],[3]. |
Note: Data reflects the coupling of 4-chlorotoluene with phenylboronic acid. Yields are based on calibrated GC-FID analysis.
Self-Validating Experimental Protocols
A common pitfall in cross-coupling methodology is failing to distinguish between a failed reaction and a failed workup. To ensure trustworthiness, the protocols below are designed as self-validating systems . By adding an inert internal standard (dodecane) before the reaction begins, we can independently verify extraction efficiency and mass balance during GC-FID analysis.
Protocol A: NHC-Mediated Coupling using Pd-PEPPSI-IPr
Well-defined Pd(II)–NHCs permit an operationally simple, bench-top reaction setup[3]. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses a 3-chloropyridine "throw-away" ligand that stabilizes the Pd(II) center but dissociates in solution to form the active monoligated Pd(0)-NHC species.
-
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), powdered KOH (2.0 mmol), and Pd-PEPPSI-IPr (0.01 mmol, 1.0 mol%).
-
Standardization: Add 3.0 mL of rigorously degassed 1,4-dioxane and exactly 50.0 µL of dodecane (internal standard).
-
Activation & Reaction: Seal the vial and heat at 60 °C for 2 hours.
-
Causality: The strong base (KOH) is dual-purpose. It activates the boronic acid for transmetalation and facilitates the reduction of the Pd(II) precatalyst to the active Pd(0) species.
-
-
Analysis: Cool to room temperature, dilute with ethyl acetate, wash with brine, and analyze the organic layer via GC-FID. Compare the product peak area against the dodecane standard to determine the absolute yield.
Protocol B: Phosphine-Mediated Coupling using Pd(OAc)2 / SPhos
Unlike well-defined NHC precatalysts, this system generates the active catalyst in situ.
-
Pre-complexation: In a glovebox, charge a vial with Pd(OAc)2 (0.01 mmol, 1.0 mol%) and SPhos (0.02 mmol, 2.0 mol%). Add 1.0 mL of degassed toluene and stir for 10 minutes at room temperature.
-
Causality: SPhos must coordinate to the Pd center before the introduction of the aryl chloride. The biaryl backbone of SPhos provides a secondary arene-Pd interaction that stabilizes the monoligated Pd(0) active species, preventing aggregation into inactive "Pd black"[2].
-
-
Reaction Setup: To the pre-complexed solution, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and 50.0 µL of dodecane.
-
Thermal Activation: Seal the vial and heat at 80 °C for 2 hours.
-
Analysis: Cool, dilute with ethyl acetate, perform an aqueous wash, and analyze via GC-FID.
Comparative experimental workflow for NHC vs. Phosphine-mediated Suzuki coupling.
Strategic Selection Guide
When designing a scalable synthetic route, the choice between NHCs and phosphines comes down to operational constraints and substrate sensitivity:
-
Choose NHC Precatalysts when you require bench-stable, air-tolerant catalysts that can be weighed out on an open bench. Their extreme resistance to oxidation and highly stable metal-ligand bonds make them ideal for prolonged reactions and industrial scale-up where catalyst longevity is paramount[1].
-
Choose Advanced Phosphines (Buchwald Ligands) when dealing with highly sensitive substrates that cannot tolerate the strong bases (like KOH or KOtBu) often required to activate some NHC precatalysts. Phosphine systems excel under milder basic conditions (e.g., K3PO4) and offer unparalleled tunability for extremely sterically hindered ortho-substituted biaryls[2].
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
